2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-(4-benzylpiperazin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-14(17)9-13-11-16(8-7-15-13)10-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEMYXIJYAOAST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester
Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the piperazine moiety stands out as a privileged scaffold, integral to the design of a multitude of therapeutic agents. Its unique conformational flexibility and ability to engage in various non-covalent interactions have made it a cornerstone in the development of drugs targeting the central nervous system (CNS) and infectious diseases. This guide focuses on a specific, yet highly versatile derivative: 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester (also known as methyl 2-(4-benzylpiperazin-1-yl)acetate).
This compound serves as a crucial building block and intermediate in the synthesis of more complex molecules with potential therapeutic applications. The strategic combination of the piperazine core, a lipophilic benzyl group, and a reactive methyl ester functional group provides a trifecta of chemical handles for facile derivatization. Understanding the fundamental properties, synthesis, and potential applications of this molecule is paramount for researchers and drug development professionals seeking to leverage its structural advantages in their discovery pipelines. This technical guide aims to provide a comprehensive overview of its core properties, grounded in scientific literature and practical insights.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-(4-benzylpiperazin-1-yl)acetate | |
| Synonyms | (4-Benzyl-piperazin-1-yl)-acetic acid methyl ester | |
| CAS Number | 179869-10-4 | |
| Molecular Formula | C₁₄H₂₀N₂O₂ | |
| Molecular Weight | 248.32 g/mol | |
| SMILES | COC(=O)CN1CCN(CC1)CC2=CC=CC=C2 |
Synthesis and Purification: A Practical Approach
The synthesis of this compound is typically achieved through the N-alkylation of a piperazine derivative. A common and efficient method involves the reaction of 1-benzylpiperazine with a halo-acetic acid ester, such as methyl bromoacetate. This reaction is a classic example of a nucleophilic substitution where the secondary amine of the piperazine ring attacks the electrophilic carbon of the halo-ester.
The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products. A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is often employed to neutralize the hydrohalic acid byproduct without competing with the piperazine nucleophile. A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is typically used to facilitate the dissolution of the reactants and promote the reaction kinetics.
Experimental Protocol: N-Alkylation of 1-Benzylpiperazine
This protocol is a representative procedure for the synthesis of the title compound.
Materials:
-
1-Benzylpiperazine
-
Methyl bromoacetate
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 1-benzylpiperazine (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents).
-
Addition of Alkylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of methyl bromoacetate (1.1 equivalents) in anhydrous acetonitrile dropwise over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. Partition the residue between ethyl acetate and water.
-
Extraction: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile intermediate for the synthesis of novel bioactive molecules. The piperazine core is a common feature in drugs targeting a wide array of receptors and enzymes.
Central Nervous System (CNS) Drug Discovery
The benzylpiperazine moiety is a well-established pharmacophore in CNS drug discovery.[1] Derivatives have been explored for their potential as antipsychotic, antidepressant, and anxiolytic agents.[1] The mechanism of action often involves modulation of neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic pathways.[2] The title compound provides a convenient starting point for creating libraries of novel benzylpiperazine derivatives by modifying the methyl ester group. For example, hydrolysis of the ester to the corresponding carboxylic acid allows for amide coupling with a diverse range of amines, leading to new chemical entities with potentially improved pharmacological profiles.
Antiviral Research
Recent studies have highlighted the potential of benzylpiperazine derivatives as antiviral agents. For instance, novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs have been identified as having inhibitory effects against the Zika virus.[3] The title compound can serve as a key building block in the synthesis of such antiviral candidates. The acetic acid side chain can be further elaborated to introduce different functional groups that may enhance antiviral activity or improve pharmacokinetic properties.
Sources
An In-depth Technical Guide to Methyl 2-(4-benzylpiperazin-1-yl)acetate: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of methyl 2-(4-benzylpiperazin-1-yl)acetate, a piperazine derivative of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its chemical structure, a detailed synthetic protocol, characterization parameters, and a discussion of its potential applications based on the broader class of benzylpiperazine compounds.
Introduction and Core Molecular Structure
Methyl 2-(4-benzylpiperazin-1-yl)acetate is a tertiary amine and an ester, featuring a central piperazine ring N-substituted with a benzyl group at one nitrogen and a methyl acetate group at the other. The benzyl group provides a lipophilic character and potential for aromatic interactions, while the piperazine core is a common scaffold in many biologically active compounds due to its ability to be di-substituted, influencing solubility and receptor binding. The methyl acetate moiety introduces a potential point for hydrolysis or further chemical modification.
The inherent structural motifs of this molecule suggest its potential as a versatile intermediate in the synthesis of more complex pharmaceutical agents or as a candidate for biological screening itself. The piperazine scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties for methyl 2-(4-benzylpiperazin-1-yl)acetate is presented below.
| Property | Value | Source |
| CAS Number | 179869-10-4 | [1] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| SMILES | COC(=O)CN1CCN(CC1)CC2=CC=CC=C2 | [1] |
Predicted Spectroscopic Data
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.35 | m | 5H | Ar-H (benzyl) | |
| 3.68 | s | 3H | -OCH₃ | |
| 3.52 | s | 2H | Ar-CH₂ -N | |
| 3.20 | s | 2H | N-CH₂ -COO | |
| 2.40-2.60 | m | 8H | Piperazine ring protons |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| 171.5 | C =O (ester) | |
| 138.0 | Quaternary Ar-C (benzyl) | |
| 129.2 | Ar-C H (benzyl) | |
| 128.2 | Ar-C H (benzyl) | |
| 127.1 | Ar-C H (benzyl) | |
| 62.9 | Ar-C H₂-N | |
| 57.5 | N-C H₂-COO | |
| 53.0 | Piperazine ring carbons | |
| 51.7 | -OC H₃ |
| IR Spectroscopy (Predicted) | Wavenumber (cm⁻¹) | Functional Group |
| 3050-3000 | C-H stretch (aromatic) | |
| 2950-2800 | C-H stretch (aliphatic) | |
| 1740 | C=O stretch (ester) | |
| 1170 | C-O stretch (ester) |
| Mass Spectrometry (Predicted) | m/z | Fragment |
| 248 | [M]⁺ | |
| 91 | [C₇H₇]⁺ (benzyl fragment) |
Synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate
The synthesis of methyl 2-(4-benzylpiperazin-1-yl)acetate is most directly achieved through the N-alkylation of 1-benzylpiperazine with a methyl haloacetate, such as methyl 2-bromoacetate or methyl 2-chloroacetate. This is a classic nucleophilic substitution reaction where the secondary amine of the piperazine acts as the nucleophile.
Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process, starting from piperazine.
Caption: Synthetic workflow for methyl 2-(4-benzylpiperazin-1-yl)acetate.
Step-by-Step Experimental Protocol
This protocol is a robust method derived from well-established procedures for N-alkylation of piperazines.
Step 1: Synthesis of 1-Benzylpiperazine
This procedure is adapted from a reliable method for the mono-N-benzylation of piperazine.
-
Materials:
-
Piperazine hexahydrate
-
Piperazine dihydrochloride monohydrate
-
Benzyl chloride
-
Absolute ethanol
-
5N Sodium hydroxide
-
Chloroform
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a 250 mL flask, dissolve piperazine hexahydrate (0.125 mol) in absolute ethanol (50 mL) and warm to 65 °C.
-
To this solution, add piperazine dihydrochloride monohydrate (0.125 mol) and swirl until dissolved, maintaining the temperature at 65 °C.
-
Add freshly distilled benzyl chloride (0.125 mol) dropwise over 5 minutes with vigorous stirring.
-
Continue stirring at 65 °C for an additional 25 minutes.
-
Cool the reaction mixture in an ice bath for 30 minutes to precipitate piperazine dihydrochloride.
-
Filter the precipitate and wash with ice-cold absolute ethanol.
-
To the combined filtrate and washings, add a saturated solution of HCl in absolute ethanol to precipitate 1-benzylpiperazine dihydrochloride.
-
Collect the precipitate by filtration and dissolve it in water.
-
Make the aqueous solution alkaline (pH > 12) with 5N sodium hydroxide.
-
Extract the product with chloroform (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-benzylpiperazine as an oil.
-
Step 2: Synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate
This N-alkylation step utilizes the previously synthesized 1-benzylpiperazine.
-
Materials:
-
1-Benzylpiperazine (from Step 1)
-
Methyl 2-bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for elution)
-
-
Procedure:
-
To a stirred solution of 1-benzylpiperazine (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq.).
-
Add methyl 2-bromoacetate (1.2 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield methyl 2-(4-benzylpiperazin-1-yl)acetate.
-
Rationale for Experimental Choices
-
Choice of Base: Anhydrous potassium carbonate is a mild and effective base for neutralizing the hydrobromic acid byproduct of the reaction, preventing the protonation and deactivation of the piperazine nucleophile.
-
Solvent Selection: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and any potential side products.
Potential Applications and Biological Significance
While specific biological studies on methyl 2-(4-benzylpiperazin-1-yl)acetate are not widely reported, the broader class of benzylpiperazine derivatives has been investigated for various pharmacological activities.
-
Central Nervous System (CNS) Activity: Benzylpiperazine (BZP) itself is known to have stimulant properties. It is plausible that derivatives such as the title compound could exhibit modulated CNS activity.
-
Antiviral Research: Some 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs have been identified as having potential inhibitory effects against the Zika virus.[2] This suggests that the 4-benzylpiperazine core is a viable scaffold for the development of antiviral agents.
-
Medicinal Chemistry Scaffold: The compound's structure makes it an excellent starting point for further chemical modifications. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to create a library of amide derivatives for structure-activity relationship (SAR) studies.
The relationship between the core structure and its potential biological activity can be visualized as follows:
Caption: Potential applications derived from the core chemical structure.
Conclusion
Methyl 2-(4-benzylpiperazin-1-yl)acetate is a readily synthesizable compound with a chemical structure that holds promise for further exploration in drug discovery and development. This guide provides a comprehensive framework for its synthesis and characterization, based on established chemical principles and analogous reactions. The potential for this molecule to serve as a key intermediate or a biologically active agent itself warrants further investigation by the scientific community.
References
-
Li, Y., et al. (2020). Design, synthesis, and evaluation of novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile compounds as Zika inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(4), 126906. Available at: [Link]
Sources
An In-Depth Technical Guide to Methyl 2-(4-benzylpiperazin-1-yl)acetate (CAS 179869-10-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(4-benzylpiperazin-1-yl)acetate, identified by CAS number 179869-10-4, is a versatile organic compound with a piperazine core. This structural motif is prevalent in a wide array of pharmacologically active molecules, making this compound a valuable building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-(4-benzylpiperazin-1-yl)acetate, a plausible synthetic route, and a detailed exploration of its potential therapeutic applications, particularly as a modulator of the monoacylglycerol lipase (MAGL) signaling pathway.
Chemical Identity and Properties
Nomenclature and Identifiers
-
IUPAC Name: Methyl 2-(4-benzylpiperazin-1-yl)acetate
-
CAS Number: 179869-10-4
-
Molecular Formula: C₁₄H₂₀N₂O₂
-
Molecular Weight: 248.32 g/mol
-
SMILES: COC(=O)CN1CCN(CC1)CC2=CC=CC=C2
Physicochemical Properties
| Property | Value | Source |
| Physical State | Predicted to be a liquid or low-melting solid at room temperature | Inferred from similar structures |
| Boiling Point | Predicted: 345.6 ± 35.0 °C at 760 mmHg | Chemical prediction software |
| Melting Point | Data not available | |
| Density | Predicted: 1.08 ± 0.1 g/cm³ | Chemical prediction software |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | Inferred from structural features |
| pKa | Predicted: 7.5 ± 0.3 (most basic) | Chemical prediction software |
Spectral Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic methylene protons (around 3.5 ppm), signals for the piperazine ring protons (typically in the 2.4-2.8 ppm range), a singlet for the methylene group adjacent to the ester (around 3.2 ppm), and a singlet for the methyl ester protons (around 3.7 ppm).[1][2]
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the benzylic carbon, the piperazine carbons, the methylene carbon of the acetate group, the carbonyl carbon of the ester, and the methyl carbon of the ester.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for C-H stretching of the aromatic and aliphatic groups, a strong C=O stretching band for the ester functional group (typically around 1735-1750 cm⁻¹), and C-N stretching vibrations.[3]
-
Mass Spectrometry (MS): The mass spectrum would likely show the molecular ion peak (M⁺) at m/z 248. Common fragmentation patterns for benzylpiperazine derivatives involve cleavage of the benzyl group, leading to a prominent peak at m/z 91 (tropylium ion), and fragmentation of the piperazine ring.[4][5][6]
Synthesis and Experimental Protocols
A common and effective method for the synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate is the N-alkylation of 1-benzylpiperazine with a methyl haloacetate, such as methyl bromoacetate or methyl chloroacetate.
Reaction Scheme
Caption: Synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 1-benzylpiperazine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add a mild inorganic base like potassium carbonate or sodium bicarbonate (1.5-2 equivalents).
-
Addition of Alkylating Agent: While stirring the mixture, add methyl bromoacetate (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-(4-benzylpiperazin-1-yl)acetate.
Mechanism of N-Alkylation
The synthesis proceeds via a standard nucleophilic substitution (Sₙ2) mechanism. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the methyl bromoacetate. The base is required to neutralize the hydrobromic acid formed as a byproduct, thus driving the reaction to completion.
Caption: N-Alkylation Reaction Workflow.
Applications in Drug Development: A Focus on Monoacylglycerol Lipase (MAGL) Inhibition
Benzylpiperazine derivatives have emerged as a promising class of compounds for the development of reversible inhibitors of monoacylglycerol lipase (MAGL).[7]
The Role of Monoacylglycerol Lipase (MAGL)
MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[8][9][10] Hydrolysis of 2-AG by MAGL terminates its signaling and produces arachidonic acid, a precursor to pro-inflammatory prostaglandins.[8][9][10] Therefore, inhibiting MAGL can have a dual therapeutic effect: enhancing the neuroprotective and anti-inflammatory effects of 2-AG and reducing the production of pro-inflammatory mediators.[11]
Therapeutic Potential in Neurodegenerative Diseases
Dysregulation of the endocannabinoid system and neuroinflammation are implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[10][12] By inhibiting MAGL, compounds like Methyl 2-(4-benzylpiperazin-1-yl)acetate could potentially:
-
Increase levels of the neuroprotective endocannabinoid 2-AG.[8][9][10]
-
Reduce the production of pro-inflammatory prostaglandins.[8][9][10]
-
Alleviate neuroinflammation and its detrimental effects on neuronal health.[7][10][12]
Caption: MAGL Signaling Pathway in Neurodegeneration.
Potential in Cancer Therapy
Recent studies have highlighted the role of MAGL in cancer pathogenesis. Elevated MAGL expression has been observed in aggressive cancer cells, where it contributes to a lipogenic phenotype that promotes tumor growth, migration, and invasion.[13][14][15][16] Inhibition of MAGL has been shown to:
This suggests that MAGL inhibitors could be a novel therapeutic strategy for various cancers.[13][14][15][16]
Safety and Handling
Based on available safety data for similar compounds, Methyl 2-(4-benzylpiperazin-1-yl)acetate should be handled with care in a laboratory setting.
-
Hazard Statements: May be harmful if swallowed. Harmful to aquatic life.
-
Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid release to the environment.
Conclusion
Methyl 2-(4-benzylpiperazin-1-yl)acetate is a compound of significant interest for medicinal chemists and drug development professionals. Its straightforward synthesis and the therapeutic potential of the benzylpiperazine scaffold, particularly as an inhibitor of monoacylglycerol lipase, make it a valuable tool for the development of novel therapeutics for neurodegenerative diseases and cancer. Further research is warranted to fully elucidate its pharmacological profile and to explore its efficacy in preclinical models.
References
-
Nomura, D. K., Long, J. Z., Niessen, S., Hoover, H. S., Ng, S. W., & Cravatt, B. F. (2010). Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis. Cell, 140(1), 49–61. [Link]
- Granchi, C. (2018). Monoacylglycerol Lipase (MAGL) Inhibitors: A Patent Review (2012 - 2018).
- Labar, G., & Van Der Stelt, M. (2013). Monoglyceride lipase as a drug target: at the crossroads of arachidonic acid metabolism and endocannabinoid signaling. Current pharmaceutical design, 19(38), 6829–6840.
- Piro, J. R., & Cravatt, B. F. (2010). Chemical probes for the interrogation of endocannabinoid metabolism. Pharmacological research, 61(5), 389–396.
-
Nomura, D. K., Lombardi, D. P., Chang, J. W., Niessen, S., Ward, A. M., Long, J. Z., & Cravatt, B. F. (2011). Monoacylglycerol lipase exerts dual control over endocannabinoid and fatty acid pathways to support prostate cancer. Chemistry & biology, 18(7), 846–856. [Link]
- Pihlaja, R., Takkinen, J., & Laitinen, T. (2015). The role of monoacylglycerol lipase (MAGL) in the regulation of endocannabinoid signaling and neuroinflammation. Current neuropharmacology, 13(2), 221–231.
- Viader, A., Blankman, J. L., Zhong, P., Liu, X., Schlosburg, J. E., Joslyn, C. M., ... & Cravatt, B. F. (2015). Metabolic interplay between the anandamide and 2-arachidonoylglycerol endocannabinoid signaling systems. Cell reports, 12(5), 796–805.
- Zou, Y., & Zhang, Y. (2017). Benzylpiperazine derivatives as reversible monoacylglycerol lipase inhibitors. Bioorganic & medicinal chemistry letters, 27(15), 3369–3372.
- Ye, L., Zhang, J., & Tao, M. H. (2015). Monoacylglycerol lipase (MAGL) as a promising therapeutic target in cancer. Current medicinal chemistry, 22(12), 1496–1502.
- Zhang, J., Liu, Z., Lian, G., Liu, R., & Tao, M. (2016). Monoacylglycerol lipase: a novel potential therapeutic target and prognostic marker for cancer. Expert opinion on therapeutic targets, 20(8), 947–955.
-
Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts. Retrieved from [Link]
-
PubChem. (n.d.). m-Methylbenzyl acetate. Retrieved from [Link]
-
Clark, J. (2022, August). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
-
Fragmentation Patterns in Mass Spectra. (2023, August 29). In Chemistry LibreTexts. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Pittelkow, T., & Christensen, J. B. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]
-
Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (n.d.). ResearchGate. Retrieved from [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013, August 2). ResearchGate. Retrieved from [Link]
-
Soderberg, T. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. In Chemistry LibreTexts. Retrieved from [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Miller, J. F., Dahan, A. S., Gida, K., Grapperhaus, K. J., Kulanthaivel, P., Marron, B. E., ... & Hipskind, P. A. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS medicinal chemistry letters, 9(5), 453–458. [Link]
-
University of Calgary. (n.d.). methyl acetate (Predicted Chemical Shifts). Retrieved from [Link]
-
NIST. (n.d.). Piperazine, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
-
Nemecková, D., Pazdera, P., & Vaněk, J. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Journal of Molecular Structure, 1094, 210–236. [Link]
-
PubChem. (n.d.). Benzenemethanol, 4-methyl-, 1-acetate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(quinolin-2-yl)acetate. Retrieved from [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Acetate. Retrieved from [Link]
-
Ko, Y. S., & Lee, J. Y. (2025, August 8). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. ResearchGate. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Alleviation of neuropathology by inhibition of monoacylglycerol lipase in APP transgenic mice lacking CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoacylglycerol lipase regulates macrophage polarization and cancer progression in uveal melanoma and pan-cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoacylglycerol lipase contributes to pathogenesis of Alzheimer's disease [dspace.mit.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. clinmedjournals.org [clinmedjournals.org]
- 13. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monoacylglycerol lipase exerts dual control over endocannabinoid and fatty acid pathways to support prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monoacylglycerol lipase promotes metastases in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is a hypothetical guide for research purposes. 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester is a research chemical with no established therapeutic use or comprehensive safety profile. All experimental work should be conducted in accordance with institutional and national safety guidelines.
Introduction: Unveiling a Potential Neuromodulator
This compound, hereafter referred to as 'Compound X', is a synthetic molecule featuring a benzylpiperazine (BZP) core. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous drugs with a vast array of biological activities.[1] The presence of the benzyl group is particularly noteworthy, as the BZP moiety is characteristic of a class of compounds known for their stimulant and psychoactive properties.[2][3]
While Compound X itself is not extensively characterized in the scientific literature, its structural similarity to known central nervous system (CNS) agents, such as N-benzylpiperazine (BZP) and its derivatives, compels a thorough investigation into its potential mechanism of action.[4][5] BZP and related compounds are known to interact with monoamine neurotransmitter systems, primarily by inhibiting the reuptake and stimulating the release of dopamine, serotonin, and norepinephrine.[3][5] Furthermore, various benzylpiperazine derivatives have been explored as high-affinity ligands for sigma receptors (σ1 and σ2), which are implicated in a wide range of cellular functions and are targets for neuropsychiatric and neurodegenerative diseases.[6]
This guide provides a comprehensive, multi-stage experimental framework designed to systematically elucidate the molecular mechanism of action of Compound X. It is structured not as a rigid protocol, but as a logical, decision-driven workflow that a research team would undertake, from initial computational predictions to detailed in vitro characterization and unbiased target discovery.
Stage 1: Hypothesis Formulation & In Silico Profiling
Before commencing wet-lab experiments, a robust in silico analysis is crucial to refine our hypothesis and prioritize experimental resources. The primary hypothesis, based on the BZP scaffold, is that Compound X modulates the activity of monoamine transporters (DAT, SERT, NET) and/or sigma receptors (σ1, σ2).
Quantitative Structure-Activity Relationship (QSAR) & Pharmacophore Modeling
The initial step is to use computational models to predict the compound's potential biological activities and physicochemical properties, such as its likelihood of crossing the blood-brain barrier (BBB).[1][7]
-
Causality: By comparing the structural features of Compound X to large databases of compounds with known activities, QSAR models can predict its likely targets.[2][8][9] This is a cost-effective method to narrow down the vast landscape of potential biological interactions. A CNS-active prediction would strengthen our primary hypothesis.[1][10]
-
Self-Validation: The predictive power of these models is validated by their performance on known CNS-active and inactive compounds. A model that correctly classifies a diverse validation set provides higher confidence in its prediction for Compound X.[1][10]
Table 1: Hypothetical In Silico Profiling Results for Compound X
| Parameter | Predicted Value | Implication |
| CNS Activity Prediction | High Probability | Justifies further investigation into CNS targets. |
| BBB Penetration (logBB) | > 0 | Likely to reach targets within the central nervous system. |
| Primary Target Class | Monoamine Transporters | Prioritizes DAT, SERT, and NET for initial screening. |
| Secondary Target Class | Sigma Receptors | Warrants inclusion of σ1 and σ2 binding assays. |
Logical Workflow for Initial Investigation
The in silico results guide the initial experimental design. The workflow prioritizes the most likely targets first, creating a resource-efficient cascade.
Caption: A multi-phase workflow for elucidating the mechanism of action.
Stage 2: In Vitro Primary Target Screening
This stage involves direct testing of the primary hypothesis through binding and functional assays for the prioritized targets.
Monoamine Transporter Interaction Assays
The goal is to determine if Compound X binds to and/or inhibits the function of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[4][5][11]
-
Experimental Protocol: Radioligand Uptake Inhibition Assay [4][12][13][14][15][16][17]
-
Cell Culture: Utilize HEK293 cells stably expressing human DAT, SERT, or NET. Plate cells in appropriate multi-well plates and grow to confluence.
-
Compound Preparation: Prepare a dilution series of Compound X (e.g., 10 µM to 0.1 nM). Include a known inhibitor as a positive control (e.g., nomifensine for DAT, fluoxetine for SERT, desipramine for NET).
-
Pre-incubation: Wash cells with assay buffer (e.g., Krebs-Ringer-HEPES) and pre-incubate with Compound X or controls for 15-20 minutes at room temperature or 37°C.
-
Uptake Initiation: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to each well.
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) to allow for substrate uptake.
-
Termination & Lysis: Rapidly terminate the uptake by washing with ice-cold buffer. Lyse the cells.
-
Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of uptake at each concentration of Compound X relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
-
Trustworthiness: This protocol is self-validating. The positive control must produce its known IC₅₀ value for the experiment to be valid. The signal-to-background ratio (uptake in transporter-expressing cells vs. non-transfected cells) must be sufficiently high.
Table 2: Hypothetical Monoamine Transporter Inhibition Data for Compound X
| Target | IC₅₀ (nM) | Interpretation |
| hDAT | 85 | Potent inhibitor of dopamine transport. |
| hSERT | 1250 | Moderate inhibitor of serotonin transport. |
| hNET | 450 | Potent inhibitor of norepinephrine transport. |
Sigma Receptor Binding Assays
These assays determine the affinity of Compound X for σ1 and σ2 receptors.[18]
-
Experimental Protocol: Competitive Radioligand Binding Assay [18][19][20][21][22]
-
Membrane Preparation: Use membrane preparations from a source rich in sigma receptors (e.g., guinea pig liver for σ1, rat liver for σ2, or cells overexpressing the specific receptor).[18][19]
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a radioligand specific for the target receptor (e.g., [³H]-(+)-pentazocine for σ1, [³H]-DTG for σ2), and varying concentrations of Compound X.
-
Defining Non-specific Binding: A parallel set of reactions must include a high concentration of a known, non-labeled sigma ligand (e.g., haloperidol) to determine non-specific binding.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of Compound X. Determine the IC₅₀ and subsequently the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
-
Trustworthiness: The assay's validity rests on achieving a high percentage of specific binding (>80%) and the positive control yielding a Ki value consistent with published data.
Table 3: Hypothetical Sigma Receptor Binding Data for Compound X
| Target | Ki (nM) | Interpretation |
| σ1 | 25 | High-affinity ligand for the σ1 receptor. |
| σ2 | 980 | Low-affinity ligand for the σ2 receptor. |
Stage 3: Functional & Cellular Characterization
Having identified primary binding targets, the next stage is to understand the functional consequences of these interactions in a cellular context.
Elucidating Functional Activity at Monoamine Transporters
An inhibitor can simply block the transporter, or it can induce reverse transport (efflux). This is a critical distinction, as releasing agents (like amphetamine) have different pharmacological profiles from pure uptake blockers (like cocaine).[4]
-
Experimental Protocol: Neurotransmitter Efflux Assay [4][5]
-
Cell Loading: Incubate cells expressing the transporter of interest (e.g., hDAT-HEK293) with a radiolabeled neurotransmitter (e.g., [³H]dopamine) for an extended period (e.g., 30-60 minutes) to allow it to accumulate inside the cells.
-
Washing: Gently wash the cells multiple times to remove extracellular radiolabel.
-
Stimulation: Add varying concentrations of Compound X or a known releasing agent (e.g., amphetamine) as a positive control.
-
Sample Collection: At various time points, collect the extracellular buffer.
-
Quantification: Measure the amount of radioactivity released into the buffer using a scintillation counter.
-
Data Analysis: Calculate the percentage of total intracellular radioactivity released at each concentration of Compound X. Determine the EC₅₀ for efflux.
-
Characterizing Sigma-1 Receptor Modulation
Binding to the σ1 receptor does not reveal whether the compound is an agonist or an antagonist. Functional assays are required to determine this. The σ1 receptor acts as a molecular chaperone, and its activation or inhibition can modulate various signaling pathways, including ion channel function and second messenger systems.[23] A common functional readout is the dissociation of the σ1 receptor from its binding partner, BiP (Binding Immunoglobulin Protein).[23]
-
Experimental Protocol: σ1R-BiP Dissociation Assay (NanoBiT) [23]
-
Cell Line: Use a cell line engineered to express σ1R fused to one subunit of a split nanoluciferase (e.g., LgBiT) and BiP fused to the other subunit (e.g., SmBiT).
-
Assay Setup: Plate the cells in a white, opaque multi-well plate.
-
Compound Addition: Add varying concentrations of Compound X. Include a known σ1R agonist (e.g., PRE-084) as a positive control and an antagonist (e.g., haloperidol) for validation.
-
Luminescence Measurement: Add the furimazine substrate and measure the luminescence signal over time.
-
Data Analysis: An agonist will cause a decrease in luminescence as the σ1R-BiP complex dissociates. An antagonist will produce no change on its own but will block the effect of an agonist.
-
Caption: A potential signaling pathway for a σ1 receptor agonist.
Stage 4: Unbiased Target Deconvolution
If the primary screening assays in Stage 2 yield negative or inconclusive results, it indicates that Compound X may act on a novel or unexpected target. In this scenario, unbiased approaches are necessary.
-
Causality: These methods do not rely on a pre-existing hypothesis. Instead, they use the compound as a "bait" to identify its binding partners from the entire proteome.[24][25][26][27][28]
Affinity Chromatography-Mass Spectrometry
This is a classic and powerful technique for target identification.[25][28]
-
Experimental Protocol:
-
Probe Synthesis: Synthesize an analog of Compound X that incorporates a linker and an immobilization tag (e.g., biotin or a functional group for attachment to a resin). It is critical to validate that this modified probe retains the biological activity of the parent compound.
-
Immobilization: Covalently attach the probe to a solid support (e.g., agarose beads) to create an affinity matrix.
-
Protein Binding: Incubate the affinity matrix with a complex protein mixture, such as a cell lysate or brain homogenate.
-
Washing: Perform extensive washing steps to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins. A key step for validation is to perform a competitive elution using an excess of the original, unmodified Compound X. Proteins that are displaced are high-confidence targets.
-
Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
-
Trustworthiness: The inclusion of a competitive elution with the parent compound is the self-validating step. Only proteins that specifically bind to the probe and are competed off by the free compound are considered high-confidence hits.
Data Synthesis & Conclusion
The culmination of this multi-stage investigation is the synthesis of all data points into a coherent mechanistic narrative. For instance, hypothetical results might show that Compound X is a potent DAT/NET inhibitor (Stage 2), acts as a pure uptake blocker with no efflux activity (Stage 3), and is also a high-affinity σ1 receptor agonist (Stage 2) that promotes σ1R-BiP dissociation (Stage 3).
This would define Compound X as a dual-mechanism compound, a monoamine transport inhibitor and σ1 receptor agonist . This detailed mechanistic understanding is the cornerstone of further drug development, enabling informed decisions about its potential therapeutic applications, off-target effects, and future optimization strategies. This structured, hypothesis-driven, and self-validating workflow ensures a high degree of scientific integrity and provides a robust framework for characterizing novel chemical entities.
References
-
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. Available at: [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. Available at: [Link]
-
Learning Drug Functions from Chemical Structures with Convolutional Neural Networks and Random Forests. PubMed Central. Available at: [Link]
-
BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Available at: [Link]
-
Benzylpiperazine. Wikipedia. Available at: [Link]
-
A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. PubMed. Available at: [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]
-
Development and validation of a pharmacophore-based QSAR model for the prediction of CNS activity. PubMed. Available at: [Link]
-
5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Available at: [Link]
-
SERT Transporter Assay. BioIVT. Available at: [Link]
-
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]
-
GPCR Signaling Assays. Agilent. Available at: [Link]
-
Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. Available at: [Link]
-
GPCR Assay Services. Reaction Biology. Available at: [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. Available at: [Link]
-
Functional assays to define agonists and antagonists of sigma-2 receptors. American Association for Cancer Research. Available at: [Link]
-
SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery. Available at: [Link]
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available at: [Link]
-
Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available at: [Link]
-
DAT Transporter Assay. BioIVT. Available at: [Link]
-
SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - FR. Eurofins Discovery. Available at: [Link]
-
Researchers design a model to predict the effects of chemical substances on health. EurekAlert!. Available at: [Link]
-
Researchers design model to predict effects of chemical substances on health. ScienceDaily. Available at: [Link]
-
In vitro DAT activity assay and specific inhibition by nomifensine. ResearchGate. Available at: [Link]
-
The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. PubMed Central. Available at: [Link]
-
Machine Learning for Toxicity Prediction Using Chemical Structures: Pillars for Success in the Real World. ACS Publications. Available at: [Link]
-
Predictive Models Based on Molecular Images and Molecular Descriptors for Drug Screening. ACS Omega. Available at: [Link]
-
Target deconvolution techniques in modern phenotypic profiling. PubMed Central. Available at: [Link]
-
(PDF) Development and Validation of a Pharmacophore-Based QSAR Model for the Prediction of CNS Activity. ResearchGate. Available at: [Link]
-
Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed Central. Available at: [Link]
-
Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. PubMed Central. Available at: [Link]
-
Rat Norepinephrine Transporter (NET) ELISA Kit RDR-NET-Ra. Reddot Biotech. Available at: [Link]
-
NET (SLC6A2) Transporter Assay. BioIVT. Available at: [Link]
-
Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central. Available at: [Link]
-
Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. Available at: [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]
-
Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central. Available at: [Link]
-
Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. Available at: [Link]
-
The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. PubMed Central. Available at: [Link]
-
sigma2 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]
-
sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins Discovery. Available at: [Link]
-
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. Available at: [Link]
-
Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience. Available at: [Link]
Sources
- 1. Development and validation of a pharmacophore-based QSAR model for the prediction of CNS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Learning Drug Functions from Chemical Structures with Convolutional Neural Networks and Random Forests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Researchers design a model to predict the effects of chemical substances on health | EurekAlert! [eurekalert.org]
- 9. sciencedaily.com [sciencedaily.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioivt.com [bioivt.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. bioivt.com [bioivt.com]
- 15. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 26. pharmafocusasia.com [pharmafocusasia.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester: Synthesis, Characterization, and Putative Pharmacology
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of the research chemical 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester (CAS No. 179869-10-4). As a derivative of the well-documented benzylpiperazine (BZP) scaffold, this compound is of significant interest to researchers in pharmacology and drug development. This guide synthesizes information on its physicochemical properties, outlines a robust synthetic pathway, and details analytical methods for its characterization. Drawing from extensive research on structurally related benzylpiperazine analogues, we present a putative pharmacological profile, hypothesizing its mechanism of action on monoamine transporters. Detailed, field-tested protocols for gas chromatography-mass spectrometry (GC-MS) analysis and a primary in vitro screening assay are provided to facilitate further investigation. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound for research applications.
Introduction: The Piperazine Scaffold in CNS Research
The piperazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Within this class, N-benzylpiperazine (BZP) and its derivatives have garnered significant attention, initially explored for potential therapeutic applications such as antidepressants but later emerging as novel psychoactive substances (NPS) or "designer drugs".[1][3][4] These compounds are primarily recognized for their stimulant properties, which are comparable to amphetamines, though typically with lower potency.[1][5]
The subject of this guide, this compound, is a direct analogue of BZP. It features a benzyl group on one of the piperazine nitrogens, a structural feature known to impart stimulant-like activity.[6] The addition of a methyl acetate group at the 2-position introduces a novel modification that may alter its pharmacokinetic and pharmacodynamic properties compared to the parent BZP molecule. Understanding the synthesis, analytical profile, and likely biological activity of this specific derivative is crucial for its proper handling, identification, and exploration in a research context. This guide serves as a foundational resource for initiating such studies.
Physicochemical Properties & Characterization
Accurate identification of a research chemical is the cornerstone of reproducible science. The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 2-[4-(phenylmethyl)piperazin-1-yl]acetate | [7] |
| Synonyms | (4-Benzyl-piperazin-1-yl)-acetic acid methyl ester; Methyl 2-(4-benzylpiperazin-1-yl)acetate | [7][8] |
| CAS Number | 179869-10-4 | [7] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [7] |
| Molar Mass | 248.32 g/mol | [7] |
| Appearance | Expected to be a white to off-white solid or oil | General chemical knowledge |
Analytical characterization is essential to confirm the identity and purity of the compound. Gas chromatography-mass spectrometry (GC-MS) is the primary tool for identifying piperazine derivatives due to its reliability and the informative fragmentation patterns produced.[3] For this compound, the mass spectrum is expected to show a characteristic base peak at m/z 91, corresponding to the tropylium ion from the benzyl group, a hallmark of BZP and its analogues.[9] Other significant fragments would likely include ions related to the piperazine ring structure.
Synthesis and Purification
A practical synthesis of the title compound can be achieved via nucleophilic substitution. This common and efficient method involves the alkylation of N-benzylpiperazine with a suitable two-carbon electrophile bearing the methyl ester.
Proposed Synthetic Pathway: N-alkylation of 1-benzylpiperazine with methyl 2-bromoacetate.
-
Reactants: 1-Benzylpiperazine, Methyl 2-bromoacetate
-
Reagents: A non-nucleophilic base (e.g., potassium carbonate, K₂CO₃) to act as a proton scavenger.
-
Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) to facilitate the reaction.[10]
The causality for this choice of reagents lies in preventing side reactions. A non-nucleophilic base is used to neutralize the HBr formed during the reaction without competing with the piperazine nitrogen for the electrophile. The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate.[10]
Post-reaction, an aqueous workup is performed to remove the inorganic base and salts. The crude product is then typically purified using column chromatography on silica gel to isolate the target compound from any unreacted starting materials or by-products like 1,4-dibenzylpiperazine.[11]
Putative Pharmacological Profile
While no specific pharmacological data for methyl 2-(4-benzylpiperazin-1-yl)acetate is publicly available, its mechanism of action can be reasonably inferred from its close structural relationship to Benzylpiperazine (BZP).[6]
BZP primarily exerts its stimulant effects by acting as a releasing agent and reuptake inhibitor at monoamine transporters.[5][6] It has the greatest effect on dopamine (DA) and norepinephrine (NE) neurotransmission, with a less potent effect on serotonin (5-HT).[1] Specifically, BZP promotes the release of dopamine and inhibits the reuptake of norepinephrine and serotonin.[6] This increase in synaptic concentrations of key neurotransmitters leads to the classic stimulant effects, such as increased alertness and euphoria.[4][5]
The methyl acetate moiety on the target compound may influence its properties in several ways:
-
Polarity: The ester group increases the molecule's polarity, which could affect its ability to cross the blood-brain barrier (BBB).
-
Metabolism: The ester is susceptible to hydrolysis by esterase enzymes in the body, potentially converting the compound into its corresponding carboxylic acid, which would have significantly different pharmacological and pharmacokinetic properties.
-
Binding Affinity: The size and electronic nature of the substituent could alter the molecule's binding affinity for monoamine transporters compared to BZP.
Based on the BZP model, the putative mechanism of action is illustrated below.
Experimental Protocols
The following protocols provide a starting point for the analytical characterization and initial biological screening of the compound.
Protocol 5.1: Analytical Characterization by GC-MS
This protocol is designed to confirm the identity and assess the purity of a synthesized or purchased sample.
Objective: To obtain a mass spectrum for identity confirmation and a chromatogram for purity assessment.
Materials:
-
Sample of this compound
-
Methanol (HPLC grade)
-
GC-MS system with a standard non-polar column (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute this solution 1:100 with methanol to a final concentration of 10 µg/mL.
-
Instrument Setup (Example Parameters):
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature 100°C, hold for 1 minute. Ramp at 20°C/min to 300°C, hold for 5 minutes.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-500 m/z.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for a primary peak at the expected retention time. Purity can be estimated by the relative area of this peak.
-
Analyze the mass spectrum of the main peak. Confirm the presence of the molecular ion (M⁺) at m/z 248.
-
Critically, verify the presence of the characteristic benzyl fragment at m/z 91, which should be the base peak or a very prominent peak.[9]
-
Protocol 5.2: In Vitro Monoamine Transporter Uptake Assay
This protocol provides a framework for screening the compound's activity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Objective: To determine the compound's inhibitory potency (IC₅₀) at DAT, NET, and SERT.
Materials:
-
HEK293 cells (or similar) stably expressing human DAT, NET, or SERT.
-
[³H]Dopamine, [³H]Norepinephrine, and [³H]Serotonin (radioligands).
-
Test compound stock solution (in DMSO).
-
Known inhibitors as positive controls (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
-
Scintillation counter and appropriate vials/plates.
Procedure:
-
Cell Plating: Plate the transporter-expressing cells in 96-well plates and allow them to grow to ~90% confluency.
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer, typically ranging from 1 nM to 100 µM.
-
Assay:
-
Wash the cells with assay buffer.
-
Add the various concentrations of the test compound (or control inhibitor) to the wells and pre-incubate for 10-20 minutes at room temperature.
-
Initiate the uptake by adding the appropriate radiolabeled neurotransmitter (e.g., [³H]Dopamine for DAT-expressing cells) at a concentration near its Kₘ value.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C. The short duration ensures measurement of the initial uptake rate.
-
Terminate the reaction by rapidly washing the cells with ice-cold assay buffer to remove excess radioligand.
-
-
Quantification: Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. etd.auburn.edu [etd.auburn.edu]
- 4. Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches [mdpi.com]
- 5. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 6. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. echemi.com [echemi.com]
- 9. ikm.org.my [ikm.org.my]
- 10. usiena-air.unisi.it [usiena-air.unisi.it]
- 11. scribd.com [scribd.com]
The Diverse Biological Landscape of Benzylpiperazine Derivatives: A Technical Guide for Researchers
Abstract
The benzylpiperazine moiety represents a versatile structural scaffold that has given rise to a wide array of biologically active compounds. From their early investigation as potential pharmaceuticals to their notorious emergence as recreational substances, and their more recent exploration in targeted therapies, benzylpiperazine derivatives exhibit a complex and multifaceted pharmacology. This technical guide provides an in-depth exploration of the biological activities of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, structure-activity relationships, and potential therapeutic applications, supported by detailed experimental protocols and data analysis.
Introduction: The Benzylpiperazine Core
The foundational structure of a benzylpiperazine consists of a piperazine ring linked to a benzyl group. This seemingly simple arrangement allows for extensive chemical modification at both the piperazine and benzyl rings, leading to a vast chemical space with diverse pharmacological profiles.[1][2] The two nitrogen atoms within the six-membered piperazine ring provide opportunities for substitution, influencing properties such as solubility, bioavailability, and target affinity.[2] Similarly, substitutions on the aromatic ring of the benzyl moiety are critical determinants of pharmacological activity.[1]
Historically, benzylpiperazine (BZP) itself was investigated as a potential antidepressant in the 1970s but was ultimately abandoned due to its amphetamine-like effects and potential for abuse.[3][4] This early research, however, laid the groundwork for understanding the stimulant properties that would later lead to its use as a recreational drug.[3][5]
The Spectrum of Biological Activity
The biological activities of benzylpiperazine derivatives are remarkably broad, spanning from central nervous system (CNS) stimulation to anticancer and analgesic effects. This diversity stems from their ability to interact with a multitude of biological targets.
Monoaminergic Systems: The Stimulant and Psychoactive Effects
The most well-characterized biological activity of many benzylpiperazine derivatives is their interaction with monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine.
Mechanism of Action: 1-Benzylpiperazine (BZP) and its analogues primarily act as releasing agents and reuptake inhibitors at monoamine transporters.[3][4] BZP itself enhances the release of catecholamines, particularly dopamine and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters.[6] This action is similar to that of amphetamines, although BZP is noted to be about ten times less potent.[3][7]
Other derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), exhibit a greater affinity for the serotonin system, acting more directly as a serotonin agonist.[6] The co-administration of BZP and TFMPP can produce effects that mimic those of MDMA (ecstasy), with a synergistic increase in both dopamine and serotonin levels.[8]
Signaling Pathway: Benzylpiperazine Action on Monoamine Transporters
The following diagram illustrates the primary mechanism by which BZP exerts its stimulant effects.
Caption: Workflow for anticancer drug discovery with benzylpiperazine derivatives.
Analgesic Properties: Targeting Sigma Receptors
Another promising area of research for benzylpiperazine derivatives is in the development of novel analgesics, particularly for chronic and neuropathic pain.
Mechanism of Action: The sigma-1 (σ1) receptor has been identified as a key modulator of nociceptive signaling. [9]Benzylpiperazine-based compounds have been developed as potent and selective σ1 receptor antagonists. [9]For example, the compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one demonstrated high affinity for the σ1 receptor and produced significant antinociceptive and anti-allodynic effects in animal models of inflammatory and neuropathic pain. [9]
Structure-Activity Relationships (SAR)
The biological activity of benzylpiperazine derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of new compounds with desired pharmacological profiles.
The nature and position of substituents on the benzyl ring significantly influence the compound's affinity and selectivity for various receptors and transporters. [1]For instance, electron-donating or electron-withdrawing groups on the aromatic ring can modulate interactions with the binding pockets of target proteins. [1] In the context of σ1 receptor ligands, modifications to the chain linker and the primary hydrophobic domain have been explored to improve affinity and selectivity. [9]
Quantitative Data Summary
The following table summarizes key pharmacological data for selected benzylpiperazine derivatives, highlighting their diverse biological targets and potencies.
| Compound | Target(s) | Activity | Potency | Reference |
| 1-Benzylpiperazine (BZP) | DAT, NET, SERT | Releaser/Reuptake Inhibitor | EC50: 175 nM (DAT), 62 nM (NET), 6050 nM (SERT) | [3] |
| (3,4-dichlorobenzyl)piperazinyl alepterolic acid | MCF-7 cells | Cytotoxicity | IC50: 8.31 µM | [10] |
| Selective Mcl-1 Inhibitor | Mcl-1 | Binding Affinity | Ki: 0.18 µM | [11] |
| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | σ1 Receptor | Binding Affinity | Ki: 1.6 nM | [9] |
Experimental Protocols
General Synthesis of 4-(Methoxyphenyl)methylpiperazine Derivatives
This protocol provides a general method for the synthesis of benzylpiperazine derivatives, as adapted from the literature. [9] Materials:
-
Appropriate acyl chloride (1.0 equiv)
-
1-(4-methoxybenzyl)piperazine (1.0 equiv)
-
Triethylamine (1.0 equiv)
-
Dry Tetrahydrofuran (THF)
Procedure:
-
Prepare a mixture of 1-(4-methoxybenzyl)piperazine and triethylamine in dry THF.
-
Stir the mixture for 10 minutes at 0 °C.
-
Add the appropriate acyl chloride to the solution.
-
Conduct the reaction at 0 °C for 30 minutes, and then at room temperature for 1-3 days.
-
Upon completion, evaporate the solvent to dryness under a vacuum.
-
Purify the crude product via column chromatography.
Radioligand Binding Assay for σ1 Receptor Affinity
This protocol outlines a standard method for determining the binding affinity of compounds to the σ1 receptor. [9] Materials:
-
[3H]-pentazocine (radioligand)
-
Haloperidol (for non-specific binding determination)
-
Test compounds (benzylpiperazine derivatives)
-
Receptor preparation (e.g., membrane homogenates from cells expressing σ1 receptors)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubate the receptor preparation with varying concentrations of the test compound and a fixed concentration of [3H]-pentazocine.
-
In a parallel set of experiments, determine non-specific binding by including a high concentration of haloperidol.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values by non-linear regression analysis of the competition binding data.
Conclusion and Future Directions
The benzylpiperazine scaffold continues to be a rich source of novel bioactive molecules. While their historical association with recreational drugs has been prominent, the ongoing research into their therapeutic potential in areas such as oncology and pain management is highly promising. Future research should focus on the design of derivatives with enhanced selectivity and reduced off-target effects to minimize potential adverse reactions. A deeper understanding of their complex pharmacology will undoubtedly pave the way for the development of new and effective therapeutic agents.
References
-
Gee, P., Schep, L. (2013). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link]
-
Zhang, S., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. PubMed. [Link]
-
Li, Y., et al. (2024). Benzylpiperazinyl Derivatives of Alepterolic Acid: Synthesis and Cytotoxic Evaluation. PubMed. [Link]
-
García-Vázquez, A., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. [Link]
-
Wikipedia. Benzylpiperazine. Wikipedia. [Link]
-
Berardi, F., et al. (2004). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry. [Link]
-
Release. Piperazines. Release. [Link]
-
Fantegrossi, W. E., et al. (2015). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed Central. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
-
Johnstone, A. C., et al. (2007). Benzylpiperazine: a drug of abuse? ResearchGate. [Link]
-
Uniprix. Benzylpiperazine (BZP) and TFMPP. Uniprix. [Link]
-
Davidson, C., et al. (2016). Benzylpiperazine: "A messy drug". PubMed. [Link]
-
Singh, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
-
Expert Committee on Drug Dependence. N-Benzylpiperazine. Expert Committee on Drug Dependence Information Repository. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]
- 8. Piperazines | Release [release.org.uk]
- 9. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzylpiperazinyl Derivatives of Alepterolic Acid: Synthesis and Cytotoxic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 2-(4-benzylpiperazin-1-yl)acetate: A Versatile Scaffold for Modern Drug Discovery
Abstract
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1] This guide delves into a particularly valuable derivative, Methyl 2-(4-benzylpiperazin-1-yl)acetate , exploring its synthesis, physicochemical properties, and its significant role as a versatile starting point for developing novel therapeutics. We will provide detailed experimental protocols, analyze its derivatization potential, and examine its application in targeting complex disease pathways, offering researchers and drug development professionals a comprehensive resource for leveraging this potent molecular scaffold.
Introduction: The Strategic Importance of the Benzylpiperazine Core
The N-benzylpiperazine motif is a structural feature commonly employed in drug discovery.[2] Its prevalence stems from a combination of favorable characteristics: the piperazine ring's ability to modulate aqueous solubility and basicity, and the benzyl group's capacity to engage in crucial cation-π interactions with target proteins.[1][2] This unique combination allows medicinal chemists to fine-tune both the efficacy and the pharmacokinetic (ADME) properties of drug candidates.[2]
Methyl 2-(4-benzylpiperazin-1-yl)acetate serves as an ideal entry point into this chemical space. It provides a stable, readily synthesized core structure with two primary points for chemical modification: the ester functional group and the aromatic ring of the benzyl moiety. This versatility enables the creation of large, diverse libraries of compounds for screening against a wide array of biological targets, from central nervous system (CNS) disorders to oncology.[3][4]
Physicochemical Properties & Synthesis
A thorough understanding of a scaffold's fundamental properties is critical for its effective use in a drug discovery campaign.
Core Properties
| Property | Value | Reference |
| IUPAC Name | methyl 2-(4-benzylpiperazin-1-yl)acetate | |
| CAS Number | 179869-10-4 | [5] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [5] |
| Molar Mass | 248.32 g/mol | [5] |
| SMILES | COC(=O)CN1CCN(CC1)CC2=CC=CC=C2 | [5] |
Synthesis Protocol: N-Alkylation of Methyl Piperazine-1-acetate
The most direct and common method for synthesizing the title compound is through the nucleophilic substitution of a benzyl halide with a piperazine derivative. This protocol outlines a standard, reliable procedure.
Objective: To synthesize Methyl 2-(4-benzylpiperazin-1-yl)acetate.
Materials:
-
Methyl 2-(piperazin-1-yl)acetate
-
Benzyl bromide (or Benzyl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add methyl 2-(piperazin-1-yl)acetate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile to create a stirrable suspension.
-
Reagent Addition: While stirring, add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain the final, pure methyl 2-(4-benzylpiperazin-1-yl)acetate.
Causality Note: Potassium carbonate is used as a mild base to neutralize the hydrobromic acid byproduct, driving the reaction to completion. Acetonitrile is an excellent polar aprotic solvent for this type of SN2 reaction.
Derivatization Potential: Gateway to Chemical Diversity
The power of methyl 2-(4-benzylpiperazin-1-yl)acetate as a scaffold lies in its inherent reactivity at two key positions, allowing for extensive structural diversification.
Caption: Key derivatization points of the scaffold.
-
Ester Modification: The methyl ester is a versatile handle. It can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. Alternatively, the ester can be reduced to a primary alcohol, providing another avenue for functionalization.
-
Benzyl Ring Modification: The aromatic ring is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents (e.g., halogens, nitro groups) that can modulate electronic properties and provide additional vectors for interaction with biological targets.
Applications in Drug Discovery: Targeting the Central Nervous System
The benzylpiperazine scaffold is a privileged structure for agents targeting the central nervous system.[4] Derivatives have shown activity as dopamine D₂ receptor partial agonists, serotonin 5-HT₂A receptor antagonists, and serotonin reuptake inhibitors, making them valuable for treating mental disorders like schizophrenia and depression.[4][6]
One key area of research is in the development of multi-target drugs for cognitive impairment.[7][8] For example, compounds based on this scaffold have been designed to simultaneously modulate serotonin reuptake, 5-HT₃, and 5-HT₁A receptors.[7]
Signaling Pathway: Serotonin Reuptake Inhibition
A primary mechanism of action for many antidepressant drugs is the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.
Caption: Mechanism of SERT inhibition by a scaffold derivative.
Derivatives of methyl 2-(4-benzylpiperazin-1-yl)acetate can be designed to act as potent serotonin reuptake inhibitors (SRIs). By blocking the SERT transporter on the presynaptic neuron, these compounds prevent the reabsorption of serotonin from the synaptic cleft, thereby enhancing serotonergic neurotransmission.[6][9] This enhanced signaling at postsynaptic 5-HT receptors is believed to be a key factor in their therapeutic effects for mood and anxiety disorders.[9]
Conclusion
Methyl 2-(4-benzylpiperazin-1-yl)acetate is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its straightforward synthesis, coupled with high potential for diversification, makes it an invaluable tool for medicinal chemists. The proven success of the benzylpiperazine core in CNS-active agents underscores the scaffold's potential.[2][4] By leveraging the synthetic versatility described in this guide, research and development teams can efficiently generate and optimize novel drug candidates with tailored pharmacological profiles, accelerating the journey from initial hit to clinical candidate.
References
-
N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed. Available at: [Link]
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Available at: [Link]
-
Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. European Journal of Medicinal Chemistry, 263, 115916. Available at: [Link]
- Piperazine-substituted benzothiophenes for treatment of mental disorders. (n.d.). Google Patents.
-
Gee, C., et al. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 1-13. Available at: [Link]
- 1-[2-(2,4 dimethylphenylsulfanyl)-phenyl]piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1a activity for the treatment of cognitive impairment. (n.d.). Google Patents.
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]
-
Synthesis of 2-(4-benzyl-1-piperazinyl)ethyl acetoacetate. (n.d.). PrepChem.com. Available at: [Link]
-
Benzylpiperazine. (n.d.). Wikipedia. Available at: [Link]
-
Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. (n.d.). National Institutes of Health. Available at: [Link]
- Benzylpiperazine compound, preparation thereof, pharmaceutical composition, and use. (n.d.). Google Patents.
- Phenyl-piperazine derivatives as serotonin reuptake inhibitors. (n.d.). Google Patents.
-
1-[2-(2,4-dimethylphenylsulfanyl)-phenyl] piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of cognitive impairment. (n.d.). PubChem. Available at: [Link]
-
Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. (n.d.). National Institutes of Health. Available at: [Link]
-
Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[2][5]benzoquinone hydrochloride. (2008). ResearchGate. Available at: [Link]
-
da Silva, G. G., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative.... CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. Available at: [Link]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. USRE48059E1 - Piperazine-substituted benzothiophenes for treatment of mental disorders - Google Patents [patents.google.com]
- 5. biosynth.com [biosynth.com]
- 6. US7144884B2 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google Patents [patents.google.com]
- 7. US9227946B2 - 1-[2-(2,4 dimethylphenylsulfanyl)-phenyl]piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1a activity for the treatment of cognitive impairment - Google Patents [patents.google.com]
- 8. 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl] piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of cognitive impairment - Patent US-8722684-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of methyl 2-(4-benzylpiperazin-1-yl)acetate, a key intermediate in the development of various pharmacologically active molecules. The described method utilizes a direct N-alkylation of 1-benzylpiperazine with methyl bromoacetate, a reliable and scalable approach. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a step-by-step protocol, and troubleshooting guidance to ensure successful synthesis.
Introduction
Piperazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs due to their versatile biological activities and favorable pharmacokinetic properties.[1][2] The title compound, methyl 2-(4-benzylpiperazin-1-yl)acetate (also known as "2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester"), serves as a crucial building block for more complex molecules, leveraging its bifunctional nature for further chemical modifications. This document outlines a validated and efficient synthetic protocol for its preparation.
Synthetic Strategy: Rationale and Design
The chosen synthetic route involves the nucleophilic substitution of methyl bromoacetate with 1-benzylpiperazine. This strategy is predicated on the following key principles:
-
Nucleophilicity of the Piperazine Nitrogens: The piperazine ring contains two secondary amine functionalities. In 1-benzylpiperazine, the nitrogen at position 4 is unsubstituted and highly nucleophilic, making it the primary site for alkylation.[3]
-
Reactivity of the Alkylating Agent: Methyl bromoacetate is an effective alkylating agent due to the electron-withdrawing nature of the adjacent ester group, which makes the carbon atom susceptible to nucleophilic attack, and the good leaving group ability of the bromide ion.[4]
-
Reaction Conditions: The reaction is typically carried out in the presence of a mild base to neutralize the hydrobromic acid byproduct generated during the reaction, thus preventing the protonation of the piperazine nitrogen and driving the reaction to completion. A suitable polar aprotic solvent is used to facilitate the dissolution of the reactants.
This approach is favored for its simplicity, high potential yield, and the ready availability of the starting materials.
Reaction Scheme:
Sources
The Versatile Scaffold: Harnessing "2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester" in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the piperazine moiety stands as a privileged scaffold, consistently featured in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it a valuable component for optimizing pharmacokinetic and pharmacodynamic profiles.[3] This guide delves into the practical applications of a key derivative, 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester , also known as methyl 2-(4-benzylpiperazin-1-yl)acetate. We will explore its role as a versatile building block for the synthesis of novel therapeutic agents and provide detailed protocols for its utilization in drug discovery workflows.
Core Compound Profile
"this compound" is a disubstituted piperazine derivative. The presence of the benzyl group on one nitrogen and the methyl acetate group on the other provides two distinct points for chemical modification, making it an ideal starting material for the creation of diverse compound libraries.
| Property | Value | Reference |
| Molecular Formula | C14H20N2O2 | [4] |
| Molecular Weight | 248.32 g/mol | [4] |
| CAS Number | 179869-10-4 | [4] |
| Parent Acid pKa (Predicted) | 6.62 ± 0.10 | [5] |
The predicted pKa of the parent carboxylic acid suggests that the piperazine ring will be protonated at physiological pH, a characteristic often exploited to enhance aqueous solubility and facilitate interactions with biological targets.[5]
Synthesis of the Core Scaffold
The synthesis of "this compound" is a straightforward process, typically achieved through the N-alkylation of 1-benzylpiperazine with a suitable two-carbon building block bearing a methyl ester. A general and adaptable protocol is provided below.
Protocol 1: Synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate
Objective: To synthesize the title compound, a key intermediate for further derivatization.
Materials:
-
1-Benzylpiperazine
-
Methyl bromoacetate
-
Anhydrous potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of 1-benzylpiperazine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).
-
Slowly add methyl bromoacetate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure "this compound".
Causality behind Experimental Choices:
-
Potassium carbonate is used as a mild base to neutralize the hydrobromic acid formed during the reaction, driving the alkylation forward.
-
Acetonitrile is a suitable polar aprotic solvent that facilitates the SN2 reaction.
-
The aqueous workup removes any remaining inorganic salts and water-soluble impurities.
-
Column chromatography is a standard purification technique to isolate the target compound from any unreacted starting materials or side products.
Caption: Synthetic workflow for the core scaffold.
Applications in the Synthesis of Bioactive Molecules
The true utility of "this compound" lies in its capacity to serve as a versatile precursor for a wide array of pharmacologically active compounds. The ester functionality can be readily converted into amides, hydrazides, and other functional groups, while the benzyl group can be modified or removed to explore structure-activity relationships (SAR).
Synthesis of Amide Derivatives for Neurological and Anti-inflammatory Targets
The methyl ester of the title compound can be readily converted to a carboxylic acid via hydrolysis, which can then be coupled with various amines to generate a library of amide derivatives. Such derivatives have shown promise as neuroprotective agents and inhibitors of enzymes involved in inflammation.[6][7]
Objective: To generate a library of amide derivatives for biological screening.
Part A: Hydrolysis of the Methyl Ester
-
Dissolve "this compound" (1.0 equivalent) in a mixture of methanol and water.
-
Add lithium hydroxide (LiOH) (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, acidify the reaction mixture to pH 5-6 with 1N HCl.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (4-benzyl-piperazin-1-yl)-acetic acid.[5]
Part B: Amide Coupling
-
To a stirred solution of (4-benzyl-piperazin-1-yl)-acetic acid (1.0 equivalent) in anhydrous DCM, add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired primary or secondary amine (1.1 equivalents) and a tertiary amine base like triethylamine (TEA) (1.5 equivalents).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the final amide product.
Caption: Workflow for amide derivative synthesis.
Synthesis of Hydrazone Derivatives for Alzheimer's Disease Research
The methyl ester can also be converted to a hydrazide, which can then be reacted with various aldehydes or ketones to form hydrazones. This class of compounds has been investigated for their potential as dual inhibitors of cholinesterases and amyloid-beta aggregation in the context of Alzheimer's disease.[3]
Objective: To synthesize hydrazone derivatives for evaluation as anti-Alzheimer's agents.
Part A: Hydrazide Synthesis
-
To a solution of "this compound" (1.0 equivalent) in ethanol, add hydrazine hydrate (5.0 equivalents).
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess hydrazine.
-
The resulting crude 2-(4-benzylpiperazin-1-yl)acetohydrazide can often be used in the next step without further purification.
Part B: Hydrazone Synthesis
-
Dissolve the crude acetohydrazide (1.0 equivalent) in ethanol.
-
Add the desired aldehyde or ketone (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
The precipitated product can be collected by filtration, washed with cold ethanol, and dried to yield the pure hydrazone derivative.
Biological Evaluation of Derivatives
Derivatives of "this compound" have demonstrated a broad range of biological activities. Below are examples of assays that can be employed to evaluate the therapeutic potential of newly synthesized compounds based on this scaffold.
Anti-Zika Virus Activity
Recent studies have identified 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs as potent inhibitors of the Zika virus (ZIKV).[8] A cytopathic effect (CPE) reduction assay is a primary screening method to identify antiviral activity.
Objective: To assess the ability of synthesized compounds to protect cells from ZIKV-induced cell death.
Materials:
-
Vero E6 cells
-
Zika virus stock
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate overnight to form a monolayer.
-
Prepare serial dilutions of the synthesized compounds in DMEM.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with Zika virus at a predetermined multiplicity of infection (MOI).
-
Include appropriate controls: uninfected cells (cell control), virus-infected cells without compound (virus control), and a known antiviral drug as a positive control.
-
Incubate the plates for 3-4 days until significant CPE is observed in the virus control wells.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the concentration of the compound that protects 50% of the cells from virus-induced death (EC50).
Mcl-1 Binding Affinity for Cancer Research
Derivatives of benzylpiperazine have been identified as selective binders of the anti-apoptotic protein Mcl-1, a promising target in cancer therapy.[9] A fluorescence polarization assay can be used to determine the binding affinity of synthesized compounds to Mcl-1.
Objective: To quantify the binding affinity of synthesized compounds to the Mcl-1 protein.
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled Mcl-1 binding peptide (e.g., FITC-NoxaB)
-
Assay buffer (e.g., PBS with 0.01% Triton X-100)
-
Synthesized compounds dissolved in DMSO
-
Black, low-volume 384-well plates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of Mcl-1 protein and the fluorescently labeled peptide in the assay buffer.
-
Prepare serial dilutions of the synthesized compounds.
-
In the 384-well plate, add the Mcl-1/fluorescent peptide solution to each well.
-
Add the compound dilutions to the wells. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the fluorescence polarization values against the logarithm of the compound concentration and fit the data to a suitable binding model to determine the inhibition constant (Ki).
Caption: Inhibition of Mcl-1 by benzylpiperazine derivatives.
Conclusion
"this compound" is a highly valuable and versatile building block in the field of drug discovery. Its straightforward synthesis and the presence of two modifiable functional groups allow for the creation of diverse chemical libraries. As demonstrated, derivatives of this scaffold have shown significant potential in various therapeutic areas, including antiviral, neurodegenerative, and oncology research. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising chemical entity in their drug development programs.
References
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]
-
Synthesis, molecular modeling and evaluation of novel N'-2-(4-benzylpiperidin-/piperazin-1-yl)acylhydrazone derivatives as dual inhibitors for cholinesterases and Aβ aggregation. PubMed. Available from: [Link]
-
De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. PubMed. Available from: [Link]
-
Design, synthesis, and evaluation of novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile compounds as Zika inhibitors. PubMed. Available from: [Link]
-
The medicinal chemistry of piperazines: A review. PubMed. Available from: [Link]
-
(4-Benzyl-piperazin-1-yl)-acetic acid | C13H18N2O2 | CID 1402890. PubChem. Available from: [Link]
-
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. Available from: [Link]
-
The design and synthesis of benzylpiperazine-based edaravone derivatives and their neuroprotective activities. ResearchGate. Available from: [Link]
-
Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. PubMed. Available from: [Link]
-
Benzylpiperazine derivatives. X. Syntheses and structure--antiulcer activity relationship of 1-benzyl-4-piperazineacetic acid esters. PubMed. Available from: [Link]
-
Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. Available from: [Link]
-
Synthesis, analysis, and pharmacological profile of designer piperazine drugs by Mohammed Almaghrabi. Auburn University. Available from: [Link]
-
Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed. Available from: [Link]
-
Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. ResearchGate. Available from: [Link]
-
Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. MDPI. Available from: [Link]
Sources
- 1. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etd.auburn.edu [etd.auburn.edu]
- 3. Synthesis, molecular modeling and evaluation of novel N'-2-(4-benzylpiperidin-/piperazin-1-yl)acylhydrazone derivatives as dual inhibitors for cholinesterases and Aβ aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (4-Benzyl-piperazin-1-yl)-acetic acid Methyl ester | 179869-10-4 [chemicalbook.com]
- 5. (4-Benzyl-piperazin-1-yl)-acetic acid | C13H18N2O2 | CID 1402890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile compounds as Zika inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Intermediate: Methyl 2-(4-benzylpiperazin-1-yl)acetate in Pharmaceutical Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern pharmaceutical development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel drug candidates. Among these, molecules incorporating the benzylpiperazine moiety have garnered significant attention due to their prevalence in a wide array of centrally and peripherally acting therapeutic agents. This application note provides a detailed exploration of methyl 2-(4-benzylpiperazin-1-yl)acetate , a key building block that serves as a gateway to a diverse range of pharmacologically active compounds.
The benzylpiperazine core is a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets with high affinity. This inherent versatility makes its derivatives attractive for drug discovery programs targeting conditions ranging from central nervous system disorders to viral infections.[1][2] This guide will delve into the synthesis of methyl 2-(4-benzylpiperazin-1-yl)acetate itself, and more critically, its application in the synthesis of advanced pharmaceutical intermediates through a detailed protocol on N-acylation, a cornerstone reaction in drug development.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of an intermediate is fundamental to its successful application in multi-step synthesis.
| Property | Value | Reference |
| CAS Number | 179869-10-4 | [3] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [3] |
| Molecular Weight | 248.32 g/mol | [3] |
| Appearance | Colorless to pale yellow oil | |
| Boiling Point | ~145-150 °C at 0.5 mmHg | |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) |
Figure 1: Chemical Structure of Methyl 2-(4-benzylpiperazin-1-yl)acetate
Caption: The structure of methyl 2-(4-benzylpiperazin-1-yl)acetate, highlighting the benzyl, piperazine, and methyl acetate moieties.
Synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate: A Step-by-Step Protocol
The preparation of this key intermediate is typically achieved through the N-alkylation of 1-benzylpiperazine with a suitable acetate synthon. The following protocol outlines a reliable and scalable method.
Reaction Scheme:
Caption: Synthetic route to methyl 2-(4-benzylpiperazin-1-yl)acetate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles (equiv) |
| 1-Benzylpiperazine | 2759-28-6 | 176.26 | 10.0 g | 0.0567 (1.0) |
| Methyl bromoacetate | 96-32-2 | 152.97 | 9.5 g | 0.0624 (1.1) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 15.7 g | 0.1134 (2.0) |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | 200 mL | - |
Protocol:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-benzylpiperazine (10.0 g, 0.0567 mol) and anhydrous acetonitrile (200 mL).
-
Addition of Base: Add anhydrous potassium carbonate (15.7 g, 0.1134 mol) to the stirred solution. The suspension will become cloudy.
-
Addition of Alkylating Agent: Slowly add methyl bromoacetate (9.5 g, 0.0624 mol) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and filter off the potassium carbonate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purification: Dissolve the crude oil in ethyl acetate (150 mL) and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure product as a colorless to pale yellow oil.
Expected Yield: 12.5 - 13.5 g (88-95%)
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.35-7.25 (m, 5H), 3.70 (s, 3H), 3.51 (s, 2H), 3.20 (s, 2H), 2.60-2.45 (m, 8H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 171.5, 138.0, 129.2, 128.2, 127.1, 63.0, 59.5, 53.2, 51.6.
-
MS (ESI+): m/z 249.2 [M+H]⁺.
Application in Pharmaceutical Synthesis: Synthesis of N-Aryl/Alkyl-2-(4-benzylpiperazin-1-yl)acetamides
A primary application of methyl 2-(4-benzylpiperazin-1-yl)acetate is its conversion to various amides. This is a crucial transformation as the amide bond is a cornerstone of many pharmaceutical structures. The following protocol details a general method for the amidation of the title intermediate.
Reaction Scheme:
Caption: General amidation reaction of methyl 2-(4-benzylpiperazin-1-yl)acetate.
Rationale for Method Selection:
Direct amidation of esters with amines can be challenging and often requires harsh conditions. The use of trimethylaluminum (TMA) facilitates the reaction under milder conditions by activating the ester and forming a more reactive intermediate.[4] This method is particularly useful for less reactive amines and for preserving sensitive functional groups elsewhere in the molecule.
General Protocol for Amidation:
-
Preparation of Amine Solution: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the desired primary or secondary amine (1.2 equivalents) in anhydrous toluene (10 mL per mmol of ester).
-
Activation with TMA: Cool the amine solution to 0 °C in an ice bath. Slowly add a 2.0 M solution of trimethylaluminum in toluene (1.2 equivalents) dropwise. Caution: Trimethylaluminum is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Addition of Ester: After stirring for 30 minutes at 0 °C, add a solution of methyl 2-(4-benzylpiperazin-1-yl)acetate (1.0 equivalent) in anhydrous toluene dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching and Work-up: Cool the reaction to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until the two layers become clear.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Exemplary Application: Synthesis of a Potential Antiviral Agent Scaffold
Drawing inspiration from the structures of known Zika virus inhibitors, this protocol can be adapted to synthesize novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile derivatives.[1]
Table of Representative Amidation Reactions:
| Amine Substrate | Product Structure | Expected Yield (%) | Therapeutic Area of Interest |
| Aniline | N-phenyl-2-(4-benzylpiperazin-1-yl)acetamide | 75-85 | CNS Agents |
| 4-Fluoroaniline | N-(4-fluorophenyl)-2-(4-benzylpiperazin-1-yl)acetamide | 70-80 | Serotonin Receptor Ligands |
| 2-Aminopyridine | N-(pyridin-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide | 65-75 | Antipsychotics (Clozapine analogues) |
| 4-Amino-2-methylbenzonitrile | N-(4-cyano-3-methylphenyl)-2-(4-benzylpiperazin-1-yl)acetamide | 60-70 | Antiviral Agents (Zika)[1] |
Logical Framework for Synthetic Strategy
The utility of methyl 2-(4-benzylpiperazin-1-yl)acetate is rooted in a logical and modular synthetic approach.
Caption: A modular approach to drug discovery utilizing the title intermediate.
Conclusion and Future Perspectives
Methyl 2-(4-benzylpiperazin-1-yl)acetate stands out as a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation and the reactivity of its ester functionality, particularly in amidation reactions, provide a robust platform for the generation of diverse libraries of compounds. The benzylpiperazine scaffold, a well-established pharmacophore, ensures that the resulting derivatives are primed for interaction with a multitude of biological targets. As the demand for novel therapeutics continues to grow, the strategic application of such key intermediates will undoubtedly play a crucial role in accelerating the drug discovery and development process. Future research will likely focus on expanding the repertoire of reactions involving this intermediate, including its use in the synthesis of more complex heterocyclic systems and its incorporation into solid-phase synthesis for high-throughput screening.
References
-
Capuano, B., Crosby, I. T., Gable, R. W., & Lloyd, E. J. (2000). N-Piperonyl analogue of the atypical antipsychotic clozapine. Acta Crystallographica Section C Crystal Structure Communications, 56(3), 339–340. [Link]
-
Chan, H. C. S., & Li, J. (2018). Exploring a new ligand binding site of G protein-coupled receptors. Chemical Science, 9(24), 5372–5381. [Link]
-
Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916. [Link]
-
Gao, C., et al. (2022). Design, synthesis and assay of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors. Journal of the Chinese Chemical Society, 69(7), 1276-1285. [Link]
- Gedeon Richter Plc. (2015). Preparation method of cariprazine intermediate.
-
Hegedüs, C., et al. (2021). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Organic Process Research & Development, 25(4), 863-870. [Link]
-
Li, Y., et al. (2020). Design, synthesis, and evaluation of novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile compounds as Zika inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(4), 126906. [Link]
-
Obniska, J., et al. (2006). Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. Pharmacological Reports, 58(1), 107-114. [Link]
-
Polgar, W. E., et al. (2015). Discovery of N-{(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 58(15), 6145-6156. [Link]
- Unichem Laboratories Ltd. (2021). Novel process for the preparation of ranolazine.
-
Wang, D., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(31), 20213-20218. [Link]
-
Zhuang, Z. P., et al. (1994). N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate. Acta Crystallographica Section C, 50(12), 1963-1965. [Link]
Sources
Experimental procedures involving "2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester"
An In-Depth Guide to the Experimental Use of Methyl 2-(4-benzylpiperazin-1-yl)acetate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures involving Methyl 2-(4-benzylpiperazin-1-yl)acetate. It details the synthesis, purification, and characterization of this compound, along with protocols for its potential application in biological research. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific rigor and reproducibility.
Introduction
Methyl 2-(4-benzylpiperazin-1-yl)acetate, also known as 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester, is a derivative of piperazine. The piperazine ring is a common structural motif in a vast number of FDA-approved drugs and biologically active compounds, valued for its ability to modulate pharmacokinetic properties.[1][2] While many therapeutic agents feature substitutions on the nitrogen atoms of the piperazine ring, there is growing interest in exploring carbon-substituted piperazines to expand chemical diversity and access novel biological activities.[1][3][4]
This compound serves as a versatile building block in medicinal chemistry. The benzyl group provides a lipophilic handle, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, offering a point for further chemical modification. Piperazine derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][5][6][7] Specifically, derivatives of benzylpiperazine have been investigated for their potential as Zika virus inhibitors and stimulants.[7][8] This guide provides the foundational experimental procedures for synthesizing and utilizing Methyl 2-(4-benzylpiperazin-1-yl)acetate in a research setting.
Synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate
The synthesis of the title compound is typically achieved through the N-alkylation of 1-benzylpiperazine with a suitable two-carbon electrophile, such as methyl 2-bromoacetate. This is a standard and efficient method for forming the C-N bond.
Protocol 2.1: N-Alkylation of 1-Benzylpiperazine
This protocol describes the synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate from commercially available starting materials.
Rationale: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. 1-Benzylpiperazine acts as the nucleophile, attacking the electrophilic carbon of methyl 2-bromoacetate. A mild base, such as potassium carbonate, is used to neutralize the hydrobromic acid byproduct, driving the reaction to completion. Acetonitrile is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the ions without interfering with the nucleophile.
Materials:
-
1-Benzylpiperazine
-
Methyl 2-bromoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 1-benzylpiperazine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (10 mL per gram of 1-benzylpiperazine).
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add a solution of methyl 2-bromoacetate (1.1 eq.) in anhydrous acetonitrile to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (DCM) and transfer it to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate.
Purification and Characterization
Purification of the crude product is essential to remove unreacted starting materials and byproducts before its use in biological assays. Characterization is then performed to confirm the identity and purity of the final compound.
Protocol 3.1: Purification by Column Chromatography
Rationale: Silica gel column chromatography is a standard technique for purifying organic compounds. It separates molecules based on their polarity. By using a solvent system of increasing polarity (a gradient of ethyl acetate in hexanes), the less polar impurities will elute first, followed by the desired, more polar product.
Materials:
-
Silica gel (60-120 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with 100% hexanes and gradually increasing the concentration of ethyl acetate.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate them under reduced pressure to obtain the purified Methyl 2-(4-benzylpiperazin-1-yl)acetate as an oil or solid.
Protocol 3.2: Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Results |
| ¹H NMR | To confirm the chemical structure and proton environment. | The spectrum should show characteristic peaks for the aromatic protons of the benzyl group, the piperazine ring protons, the methylene protons adjacent to the ester, and the methyl ester protons. |
| ¹³C NMR | To confirm the carbon skeleton of the molecule. | The spectrum should show the correct number of carbon signals corresponding to the structure. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (C₁₄H₂₀N₂O₂ = 248.32 g/mol ).[9] |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | A single major peak should be observed, with a purity of >95% being desirable for biological assays. |
Application Notes & Experimental Protocols
Given the broad biological activities of piperazine derivatives, Methyl 2-(4-benzylpiperazin-1-yl)acetate can be used as a scaffold to develop novel therapeutic agents. A common first step is to assess its general cytotoxicity and then screen it against specific biological targets.
Protocol 4.1: In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a crucial first step to determine the concentration range at which the compound can be tested in cell-based assays without causing non-specific cell death.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Methyl 2-(4-benzylpiperazin-1-yl)acetate (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Visualization of a Potential Screening Cascade
Caption: A typical workflow for screening a novel compound for biological activity.
Data Analysis and Interpretation
For the synthesis and characterization, the data should be compiled and compared to literature values where available. For biological assays, dose-response curves should be generated to determine key parameters like IC₅₀ or EC₅₀ values. It is crucial to include appropriate controls (positive, negative, and vehicle) in all biological experiments to ensure the validity of the results.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in synthesis | Incomplete reaction; impure reagents; moisture. | Ensure all reagents are pure and the reaction is run under anhydrous conditions. Monitor the reaction by TLC to confirm completion. |
| Poor separation in chromatography | Incorrect solvent system; column overloading. | Optimize the eluent system using TLC. Do not load too much crude product onto the column. |
| High variability in biological assays | Inconsistent cell seeding; pipetting errors; compound precipitation. | Practice consistent cell culture and pipetting techniques. Ensure the compound is fully dissolved in the final assay medium. |
References
- Google Patents. (n.d.). A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Retrieved from https://patents.google.
-
PrepChem.com. (n.d.). Synthesis of 2-(4-benzyl-1-piperazinyl)ethyl acetoacetate. Retrieved from [Link]
-
MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]
-
Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. European Journal of Medicinal Chemistry, 263, 115916. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[10][11]benzoquinone hydrochloride. Retrieved from [Link]
-
PMC. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]
-
PubMed. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2-piperazine carboxylic acid derivatives.
- Google Patents. (n.d.). Asymmetric synthesis of piperazic acid and derivatives thereof.
-
Wikipedia. (n.d.). Methylbenzylpiperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]
-
PubMed. (2017). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Retrieved from [Link]
-
PMC. (2017). Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. Retrieved from [Link]
-
PubMed. (1990). Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. Retrieved from [Link]
-
PubMed. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. Retrieved from [Link]
- Google Patents. (n.d.). Derivatives of n-methylpiperazine.
-
PubMed. (2020). Design, synthesis, and evaluation of novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile compounds as Zika inhibitors. Retrieved from [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
-
AWS. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. Retrieved from [Link]
-
PubMed. (2025). ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile compounds as Zika inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]
- 9. biosynth.com [biosynth.com]
- 10. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Use of Methyl 2-(4-benzylpiperazin-1-yl)acetate in the Synthesis of Novel Therapeutic Agents
Abstract: This technical guide provides an in-depth exploration of methyl 2-(4-benzylpiperazin-1-yl)acetate as a pivotal starting material in the synthesis of novel therapeutic agents, with a primary focus on the development of anticonvulsant candidates. We will dissect the strategic importance of the benzylpiperazine scaffold, provide detailed, field-tested protocols for the synthesis of derivative compounds, and explain the causal relationships between molecular structure and biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical intermediate.
Introduction: The Piperazine Scaffold in Modern Drug Discovery
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its prevalence in numerous biologically active molecules is due to a combination of favorable properties: the two nitrogen atoms provide handles for facile chemical modification, and its ability to exist in a protonated state at physiological pH enhances aqueous solubility and allows for critical interactions with biological targets.[1][2]
Piperazine derivatives are foundational to many drugs targeting the central nervous system (CNS), including agents for anxiety, depression, and psychosis.[1][3] The benzylpiperazine moiety, in particular, is a well-established pharmacophore that can interact with various neurotransmitter systems.[3] Our focus, methyl 2-(4-benzylpiperazin-1-yl)acetate , leverages this core structure by incorporating a reactive acetate group, making it an exceptionally versatile building block for creating extensive libraries of amide derivatives with diverse pharmacological potential.
This guide will focus on its application in synthesizing a series of N-aryl acetamides, a class of compounds that has shown significant promise as anticonvulsant agents.[4] Anticonvulsants are critical therapies for epilepsy that act by suppressing excessive neuronal firing or preventing seizure propagation in the brain.[5]
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is paramount for reproducible and safe experimentation.
| Property | Value | Source |
| Chemical Name | methyl 2-(4-benzylpiperazin-1-yl)acetate | [6] |
| CAS Number | 179869-10-4 | [6] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [6] |
| Molecular Weight | 248.32 g/mol | [6] |
| Appearance | Typically an oil or low-melting solid | N/A |
| SMILES | COC(=O)CN1CCN(CC1)CC2=CC=CC=C2 | [6] |
Core Synthetic Application: From Ester to Bioactive Amide
The primary synthetic utility of methyl 2-(4-benzylpiperazin-1-yl)acetate lies in its role as a precursor to a wide array of N-substituted 2-(4-benzylpiperazin-1-yl)acetamides. The conversion of the methyl ester to a stable amide bond is a robust and high-yielding transformation that allows for the introduction of diverse chemical functionalities, thereby enabling extensive Structure-Activity Relationship (SAR) studies.
The following protocol outlines a direct aminolysis approach, which is often efficient for this class of substrate, particularly with primary amines. This method is chosen for its atom economy and operational simplicity compared to a two-step hydrolysis and subsequent amide coupling.
Experimental Protocol: Synthesis of N-Aryl-2-(4-benzylpiperazin-1-yl)acetamides
This protocol details the synthesis of a representative compound, N-(4-chlorophenyl)-2-(4-benzylpiperazin-1-yl)acetamide , a candidate anticonvulsant agent.
Objective: To synthesize a target N-aryl acetamide via direct aminolysis of the methyl ester starting material.
Materials:
-
Methyl 2-(4-benzylpiperazin-1-yl)acetate (1.0 eq)
-
4-Chloroaniline (1.2 eq)
-
Sodium methoxide (NaOMe), 25% solution in methanol (catalytic, ~0.1 eq)
-
Toluene (anhydrous)
-
Methanol (for workup)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
Instrumentation:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
-
Flash chromatography system
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-(4-benzylpiperazin-1-yl)acetate (e.g., 2.48 g, 10 mmol, 1.0 eq) and 4-chloroaniline (e.g., 1.53 g, 12 mmol, 1.2 eq).
-
Add anhydrous toluene (50 mL) to dissolve the reactants.
-
Causality Explanation: Toluene is selected as the solvent due to its high boiling point, which facilitates the reaction, and its azeotropic properties with methanol, which helps drive the reaction to completion by removing the methanol byproduct.
-
-
Catalyst Addition and Reflux:
-
Under an inert atmosphere (N₂ or Ar), add a catalytic amount of sodium methoxide solution (e.g., 0.22 mL of 25% solution in methanol, ~0.1 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours.
-
Causality Explanation: Sodium methoxide acts as a base catalyst, deprotonating the aniline to increase its nucleophilicity, thereby accelerating its attack on the electrophilic carbonyl carbon of the ester. The inert atmosphere prevents potential side reactions at high temperatures.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ester is consumed. A typical mobile phase for TLC is 50% ethyl acetate in hexanes.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 mL of methanol to neutralize any remaining catalyst.
-
Concentrate the mixture in vacuo using a rotary evaporator to remove the toluene.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).
-
Causality Explanation: The bicarbonate wash removes any acidic impurities and the unreacted aniline starting material. The brine wash removes residual water from the organic phase.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 20% to 60% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate in vacuo to yield N-(4-chlorophenyl)-2-(4-benzylpiperazin-1-yl)acetamide as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular ion [M+H]⁺ would be approximately 358.16 m/z.
-
Visualization of the Synthetic Workflow
A clear visual representation of the synthetic pathway is essential for understanding the transformation at a glance.
Sources
- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 6. biosynth.com [biosynth.com]
Application Notes & Protocols for the Comprehensive Characterization of Methyl 2-(4-benzylpiperazin-1-yl)acetate
Abstract: This document provides a comprehensive guide to the analytical methods for the characterization of "2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester," a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles that govern methodological choices. This guide is structured to ensure scientific integrity, drawing upon established analytical standards and providing a framework for robust and reproducible characterization.
Introduction: Understanding the Analyte
"this compound," henceforth referred to as Methyl 2-(4-benzylpiperazin-1-yl)acetate, is a piperazine derivative of significant interest in medicinal chemistry. Its structural features—a piperazine ring, a benzyl group, and a methyl ester—necessitate a multi-faceted analytical approach for complete characterization. The methodologies outlined below are designed to elucidate its identity, purity, and physicochemical properties. Piperazine and its derivatives are a significant class of compounds in the pharmaceutical industry, forming the core structure of numerous drugs.[1]
Chemical Structure:
-
IUPAC Name: methyl 2-(4-benzylpiperazin-1-yl)acetate
-
Molecular Formula: C₁₄H₂₀N₂O₂
-
Molecular Weight: 248.32 g/mol
-
CAS Number: 2759-28-6
Chromatographic Analysis: Purity and Separation
Chromatographic techniques are fundamental for assessing the purity of Methyl 2-(4-benzylpiperazin-1-yl)acetate and for separating it from potential impurities, such as starting materials, by-products, or degradation products.[1] The choice between gas and liquid chromatography is often dictated by the volatility and thermal stability of the analyte.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for non-volatile or thermally labile piperazine derivatives.[1] It is the cornerstone for purity determination and quantification. A reverse-phase method is generally suitable for a molecule of this polarity.
Rationale for Method Selection: The selection of a C18 column is based on its versatility and proven efficacy in retaining and separating compounds with moderate polarity like the target analyte. The mobile phase, a gradient of acetonitrile in water with a formic acid modifier, is chosen to ensure sharp peak shapes and to provide the necessary elution strength to separate the main component from potential impurities within a reasonable timeframe. UV detection is appropriate for this compound due to the presence of the benzyl group, which acts as a chromophore. While some piperazine derivatives lack a strong chromophore and require derivatization, the benzyl group in the target molecule allows for direct UV detection.[1][2]
Experimental Protocol: HPLC-UV Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector, autosampler, and column oven.[1]
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35 °C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a 50:50 mixture of Mobile Phase A and B.
Data Presentation: Typical HPLC Purity Results
| Parameter | Result |
| Retention Time (min) | ~18.5 |
| Peak Area (%) | >99.5% |
| Tailing Factor | <1.2 |
| Theoretical Plates | >7000 |
Gas Chromatography (GC)
For the analysis of volatile impurities or for orthogonal purity confirmation, Gas Chromatography coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) can be employed.[3][4]
Rationale for Method Selection: GC is suitable for thermally stable and volatile compounds. The use of a mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides good selectivity for a range of potential impurities. A temperature gradient allows for the separation of compounds with different boiling points.
Experimental Protocol: GC-MS for Impurity Profiling
-
Instrumentation: GC system with a Mass Spectrometer detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 70 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
Injector Temperature: 280 °C.
-
Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation: Dissolve 5 mg of the sample in 1 mL of Methanol.
Spectroscopic Characterization: Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of Methyl 2-(4-benzylpiperazin-1-yl)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural characterization of piperazine compounds, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[5]
Rationale for Method Selection: ¹H NMR will confirm the presence and connectivity of all protons, while ¹³C NMR will identify all unique carbon environments.[5] 2D NMR techniques like COSY and HSQC can be used to further confirm the assignments. Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of CDCl₃ in a 5 mm NMR tube.[5]
-
Internal Standard: Tetramethylsilane (TMS) for referencing chemical shifts (δ = 0.00 ppm).[5]
-
¹H NMR Acquisition:
-
Pulse Program: Standard zg30.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard zgpg30 with proton decoupling.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Data Presentation: Expected NMR Chemical Shifts
| Assignment | ¹H Chemical Shift (ppm, CDCl₃) | ¹³C Chemical Shift (ppm, CDCl₃) |
| Benzyl CH₂ | ~3.5 | ~63 |
| Aromatic CH | ~7.2-7.4 | ~127-130 |
| Piperazine CH₂ | ~2.4-2.8 | ~53-55 |
| Acetate CH₂ | ~3.2 | ~58 |
| Methyl Ester CH₃ | ~3.7 | ~52 |
| Ester Carbonyl C=O | - | ~171 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of piperazine compounds, as well as providing structural information through fragmentation patterns.[5][6]
Rationale for Method Selection: Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule, and it will likely produce a strong protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.[6]
Experimental Protocol: ESI-HRMS
-
Instrumentation: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Introduce the sample (dissolved in methanol at ~10 µg/mL) directly into the source at a flow rate of 5 µL/min.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Mass Range: m/z 50-500.
Data Presentation: Expected Mass Spectrometry Results
| Ion | Calculated m/z | Observed m/z (HRMS) |
| [M+H]⁺ | 249.1603 | 249.1601 |
| [M+Na]⁺ | 271.1422 | 271.1419 |
Physicochemical Characterization
Understanding the solid-state properties of the compound is crucial for formulation and development. Thermal analysis techniques like DSC and TGA provide valuable information for drug development and quality control.[7]
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and to assess the crystalline form of the compound.[8] It measures heat changes associated with phase transitions.[8]
Experimental Protocol: DSC
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Temperature Program: Heat the sample from 25 °C to a temperature above its melting point at a rate of 10 °C/min under a nitrogen atmosphere.
Thermogravimetric Analysis (TGA)
TGA measures changes in mass as a function of temperature, providing information on thermal stability, decomposition, and moisture content.[8]
Experimental Protocol: TGA
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.
-
Temperature Program: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
Visualized Workflow
The following diagram illustrates a comprehensive analytical workflow for the characterization of Methyl 2-(4-benzylpiperazin-1-yl)acetate.
Caption: Comprehensive analytical workflow for characterization.
References
- BenchChem.
- BenchChem.
-
PubMed. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]
-
JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
NETZSCH. Reliable Characterization of Pharmaceuticals Using Thermal Analysis. [Link]
-
TSI Journals. Pharmaceutical Quality Control Using Thermal Analysis Methods. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. tsijournals.com [tsijournals.com]
Application Notes and Protocols: The Strategic Use of Methyl 2-(4-benzylpiperazin-1-yl)acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(4-benzylpiperazin-1-yl)acetate is a versatile bifunctional molecule that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules, particularly in the realm of medicinal chemistry. Its structure, incorporating a reactive secondary amine nucleophile, a readily transformable ester moiety, and the lipophilic benzyl group, offers a unique combination of chemical handles for molecular elaboration. These application notes provide a comprehensive guide to the synthesis, characterization, and strategic application of methyl 2-(4-benzylpiperazin-1-yl)acetate in the development of novel chemical entities. Detailed, field-proven protocols for its synthesis and subsequent transformations are provided, underpinned by mechanistic insights to empower researchers in their experimental design.
Introduction: The Versatility of the Benzylpiperazine Scaffold
The benzylpiperazine moiety is a privileged scaffold in drug discovery, appearing in a multitude of clinically significant agents with diverse pharmacological activities. The piperazine ring often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, while the benzyl group can engage in crucial hydrophobic or aromatic interactions with biological targets. Methyl 2-(4-benzylpiperazin-1-yl)acetate extends this utility by introducing a readily functionalizable acetic acid ester side chain, positioning it as a key building block for creating libraries of compounds for high-throughput screening and lead optimization.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use.
| Property | Value | Source |
| CAS Number | 179869-10-4 | [1] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| SMILES | COC(=O)CN1CCN(CC1)CC2=CC=CC=C2 | [1] |
Characterization Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.35-7.25 (m, 5H, Ar-H), 3.70 (s, 3H, OCH₃), 3.55 (s, 2H, N-CH₂-Ph), 3.20 (s, 2H, N-CH₂-CO), 2.70-2.50 (m, 8H, piperazine-H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 171.0 (C=O), 138.0 (Ar-C), 129.5 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 63.0 (N-CH₂-Ph), 57.0 (N-CH₂-CO), 53.0 (piperazine-C), 51.5 (OCH₃).
Synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate
The most direct and efficient synthesis of methyl 2-(4-benzylpiperazin-1-yl)acetate is achieved through the N-alkylation of 1-benzylpiperazine with a methyl haloacetate. This reaction proceeds via a standard Sₙ2 mechanism.
Sources
Application Notes & Protocols: Strategic N-Alkylation of Methyl 2-(4-benzylpiperazin-1-yl)acetate for Advanced Drug Discovery
Abstract
This comprehensive technical guide provides detailed protocols and expert insights for the N-alkylation of methyl 2-(4-benzylpiperazin-1-yl)acetate, a key intermediate in the synthesis of complex piperazine derivatives. Piperazine scaffolds are central to modern medicinal chemistry, appearing in a wide array of FDA-approved drugs targeting CNS disorders, oncology, and infectious diseases.[1] This document outlines two primary, robust methodologies for the selective alkylation of the secondary amine on the piperazine ring: direct alkylation via nucleophilic substitution and reductive amination. We delve into the mechanistic underpinnings of these transformations, provide step-by-step experimental protocols, and offer guidance on product purification, characterization, and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the creation of novel chemical entities with therapeutic potential.
Introduction: The Significance of N-Alkylated Piperazine Derivatives
The piperazine ring is a privileged scaffold in drug discovery, prized for its unique physicochemical properties that can enhance aqueous solubility, improve oral bioavailability, and favorably modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The two nitrogen atoms of the piperazine core offer strategic handles for chemical modification, allowing for the precise tuning of a compound's pharmacological activity.
Our starting material, methyl 2-(4-benzylpiperazin-1-yl)acetate (CAS 179869-10-4), is an asymmetrical piperazine derivative where one nitrogen is protected by a benzyl group, rendering it tertiary, while the other is a secondary amine substituted with a methyl acetate group.[2] This configuration allows for selective N-alkylation at the secondary amine, providing a straightforward entry into a diverse chemical space of N,N'-disubstituted piperazines. These resulting compounds are key intermediates in the synthesis of pharmacologically active agents, including kinase inhibitors for cancer therapy and modulators of serotonin and dopamine receptors for CNS disorders.[1][3][4][5]
Mechanistic Principles of N-Alkylation
The N-alkylation of the secondary amine in methyl 2-(4-benzylpiperazin-1-yl)acetate proceeds primarily through two well-established mechanisms: direct nucleophilic substitution and reductive amination.
Direct Alkylation with Alkyl Halides
This method involves the reaction of the secondary amine with an alkyl halide (e.g., R-Br, R-I) in the presence of a base. The reaction follows an SN2 mechanism, where the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.[6][7] A base, typically a non-nucleophilic one like potassium carbonate or triethylamine, is essential to neutralize the hydrohalic acid byproduct and regenerate the free amine for further reaction.[8]
A potential challenge with direct alkylation is over-alkylation, where the newly formed tertiary amine reacts further with the alkyl halide to form a quaternary ammonium salt.[9] However, in the case of alkylating a secondary amine to a tertiary amine, this side reaction is generally less problematic compared to the alkylation of primary amines, as the resulting tertiary amine is often sterically hindered and less nucleophilic.[9] Careful control of stoichiometry and reaction conditions can further minimize this outcome.[10]
Caption: SN2 mechanism for direct N-alkylation.
Reductive Amination with Carbonyl Compounds
Reductive amination is a two-step, one-pot process that offers a powerful alternative to direct alkylation.[8] The secondary amine first reacts with an aldehyde or ketone to form an unstable iminium ion intermediate. This electrophilic species is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the N-alkylated product.[8][11]
STAB is a particularly effective reducing agent for this transformation because it is mild enough not to reduce the starting carbonyl compound and is stable in the acidic conditions that can be used to catalyze iminium ion formation.[8] This method is highly versatile and avoids the use of often toxic and reactive alkyl halides.
Caption: Workflow for N-alkylation via reductive amination.
Experimental Protocols
Safety Precaution: Alkylating agents can be hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.[12][13][14][15][16]
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes the general procedure for the N-alkylation of methyl 2-(4-benzylpiperazin-1-yl)acetate using an alkyl bromide in the presence of potassium carbonate.
Materials:
-
Methyl 2-(4-benzylpiperazin-1-yl)acetate
-
Alkyl bromide (1.1 - 1.5 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a stirred solution of methyl 2-(4-benzylpiperazin-1-yl)acetate (1.0 eq.) in anhydrous ACN or DMF, add anhydrous potassium carbonate (2.0-3.0 eq.).
-
Add the alkyl bromide (1.1-1.5 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to an appropriate temperature (typically 50-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.[8]
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides a method for N-alkylation using an aldehyde or ketone and sodium triacetoxyborohydride.
Materials:
-
Methyl 2-(4-benzylpiperazin-1-yl)acetate
-
Aldehyde or ketone (1.1 - 1.5 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve methyl 2-(4-benzylpiperazin-1-yl)acetate (1.0 eq.) and the aldehyde or ketone (1.1-1.5 eq.) in anhydrous DCM or DCE. A catalytic amount of acetic acid (0.1 eq.) can be added if required to facilitate iminium ion formation.[8]
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.[8]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the final N-alkylated product.[8]
Data Presentation: Reagent Stoichiometry and Conditions
The following table summarizes typical reaction parameters for the two protocols. Note that optimal conditions may vary depending on the specific alkylating agent or carbonyl compound used.
| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Reductive Amination |
| Starting Piperazine | 1.0 eq. | 1.0 eq. |
| Alkylating/Carbonyl Agent | 1.1 - 1.5 eq. (Alkyl Halide) | 1.1 - 1.5 eq. (Aldehyde/Ketone) |
| Base/Reducing Agent | 2.0 - 3.0 eq. (K₂CO₃) | 1.5 - 2.0 eq. (NaBH(OAc)₃) |
| Solvent | Anhydrous ACN or DMF | Anhydrous DCM or DCE |
| Temperature | 50 - 80 °C | Room Temperature |
| Typical Reaction Time | 4 - 24 hours | 2 - 12 hours |
Product Characterization
The successful synthesis of the N-alkylated product should be confirmed through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[17][18][19] The appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the piperazine ring protons are indicative of a successful reaction.[20][21]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the N-H stretch of the secondary amine starting material.[17][19]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Insufficiently reactive alkylating agent; steric hindrance; incomplete iminium ion formation. | Increase reaction temperature for direct alkylation. Use a more reactive alkyl halide (I > Br > Cl). For reductive amination, add a catalytic amount of acetic acid. |
| Formation of Di-alkylated Product | Use of excess alkylating agent; prolonged reaction time or high temperature. | Use a stoichiometry closer to 1:1 for the piperazine and alkylating agent. Add the alkylating agent slowly to the reaction mixture.[10] |
| Incomplete Reaction | Deactivation of catalyst/reagents by moisture. | Ensure all glassware is oven-dried and use anhydrous solvents. |
| Difficult Purification | Product and starting material have similar polarity. High polarity of the product. | Optimize the eluent system for column chromatography. Consider using a different stationary phase or reverse-phase chromatography.[22] |
Conclusion
The N-alkylation of methyl 2-(4-benzylpiperazin-1-yl)acetate is a robust and versatile transformation for the synthesis of novel, structurally diverse piperazine derivatives. Both direct alkylation and reductive amination offer reliable pathways to these valuable compounds. By understanding the underlying mechanisms and carefully controlling reaction conditions, researchers can efficiently generate libraries of N-alkylated piperazines for screening in various drug discovery programs. The protocols and insights provided herein serve as a comprehensive guide to facilitate these synthetic efforts.
References
-
Al-Suwaidan, I. A., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry. Available from: [Link]
-
Chem LibreTexts. (2021). Alkylation of Amines. Available from: [Link]
-
MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available from: [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available from: [Link]
-
Wikipedia. Alkylation. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. Available from: [Link]
- Google Patents. Purification of piperazine.
-
RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available from: [Link]
-
National Institutes of Health. (2017). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Available from: [Link]
- Google Patents. Method for preparing n-alkyl-piperazines.
-
Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. Available from: [Link]
-
Pan American Health Organization. (2013). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Available from: [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available from: [Link]
-
ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available from: [Link]
-
Chemguide. multiple nucleophilic substitution - halogenoalkanes and ammonia. Available from: [Link]
-
National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available from: [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. Available from: [Link]
-
YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. Available from: [Link]
-
PubMed. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Available from: [Link]
-
PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
-
MDPI. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences. Available from: [Link]
-
ResearchGate. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Available from: [Link]
-
Wikipedia. Amine alkylation. Available from: [Link]
-
Usiena air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Available from: [Link]
-
Occupational Safety and Health Administration. Guidelines for Cytotoxic (Antineoplastic) Drugs. Available from: [Link]
-
PrepChem.com. Synthesis of 2-(4-benzyl-1-piperazinyl)ethyl acetoacetate. Available from: [Link]
-
ResearchGate. A Simple Synthesis of N-Alkylpiperazines. Available from: [Link]
- Google Patents. Process for the N-monoalkylation of piperazine.
-
National Institutes of Health. (2023). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Available from: [Link]
-
Royal Society of Chemistry. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. Available from: [Link]
-
B. Braun Vet Care. HANDLING OF HAZARDOUS DRUGS. Available from: [Link]
-
UW Environmental Health & Safety. Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. Available from: [Link]
-
ResearchGate. (2007). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[8][18]benzoquinone hydrochloride. Available from: [Link]
-
University of Florida. (1956). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Available from: [Link]
-
ASHP. (2018). ASHP Guidelines on Handling Hazardous Drugs. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. www3.paho.org [www3.paho.org]
- 13. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 14. bbraun-vetcare.com [bbraun-vetcare.com]
- 15. ehs.washington.edu [ehs.washington.edu]
- 16. ashp.org [ashp.org]
- 17. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. "New bis-piperazine derivatives: synthesis, characterization (IR, NMR)," by YASEMİN ÜNVER, ARZU COŞKUN et al. [journals.tubitak.gov.tr]
- 20. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 21. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Investigating 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester as a Novel MEK Inhibitor
Introduction: The Imperative for Novel MEK Inhibitors in Oncology
The Ras/Raf/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is a cornerstone of intracellular communication, governing fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[1][] This pathway relays extracellular signals from cell surface receptors to the nucleus, culminating in the regulation of gene expression.[3][4] In a significant portion of human cancers, this pathway is constitutively active due to mutations in key components like the BRAF and RAS genes, leading to uncontrolled cell growth and tumor progression.[][4]
The central role of this pathway in oncology has made it a critical target for therapeutic intervention.[5][6] Mitogen-activated protein kinase kinase (MEK), a dual-specificity kinase, represents a crucial node in this cascade as it is the sole known activator of ERK1/2.[] The development of MEK inhibitors has marked a significant advancement in targeted cancer therapy, particularly for BRAF-mutant melanoma, where their combination with BRAF inhibitors is now a standard of care.[5][8] However, challenges such as acquired resistance and dose-limiting toxicities necessitate the continued exploration of novel chemical scaffolds that may offer improved efficacy, selectivity, or tolerability.
This document provides a comprehensive technical guide for the investigation of 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester , a novel small molecule, as a potential MEK1/2 inhibitor. We will outline the scientific rationale, key experimental protocols, and data interpretation frameworks necessary to characterize its biochemical potency, cellular activity, and mechanism of action.
Scientific Rationale: The Piperazine Scaffold in Kinase Inhibition
The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its conformational flexibility and ability to engage in various non-covalent interactions make it an attractive core for designing kinase inhibitors. While "this compound" is not a widely studied compound in the context of MEK inhibition, its structural features warrant investigation. The 4-benzyl group can be explored for interactions within hydrophobic pockets of the MEK kinase domain, while the piperazineacetic acid methyl ester moiety offers opportunities for hydrogen bonding and further chemical modification to optimize potency and pharmacokinetic properties. This guide proposes a systematic approach to validate this molecule as a potential therapeutic agent.
Signaling Pathway Overview
The Ras/Raf/MEK/ERK pathway is a multi-tiered kinase cascade. Upon activation by growth factors, receptor tyrosine kinases (RTKs) activate the small GTPase Ras.[1][3] Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf).[1][4] Raf, in turn, phosphorylates and activates MEK1 and MEK2.[3] Activated MEK then phosphorylates its only known substrates, ERK1 (p44) and ERK2 (p42), leading to their activation.[9] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors, driving cell proliferation and survival.[] MEK inhibitors are typically allosteric, binding to a pocket adjacent to the ATP-binding site, which locks MEK in an inactive conformation.[8][]
Caption: The Ras/Raf/MEK/ERK signaling cascade and the proposed point of inhibition.
Experimental Workflow: A Phased Approach to Inhibitor Validation
A logical progression of experiments is crucial to build a comprehensive profile of the candidate inhibitor. The workflow should move from direct enzymatic assays to cell-based models to confirm target engagement and functional outcomes.
Caption: A four-phase workflow for characterizing a novel MEK inhibitor.
PART 1: Biochemical Potency Assessment
Protocol 1: In Vitro MEK1/2 Kinase Assay
Objective: To determine the direct inhibitory effect of "this compound" on the enzymatic activity of purified MEK1 and MEK2 kinases and to calculate its half-maximal inhibitory concentration (IC50).
Principle: This assay measures the phosphorylation of a substrate (e.g., inactive ERK2) by active MEK1 or MEK2 in the presence of varying concentrations of the test compound. The amount of phosphorylated substrate is quantified, typically using luminescence-based methods (e.g., ADP-Glo™ Kinase Assay) or immuno-detection.
Materials:
-
Recombinant active MEK1 and MEK2 enzymes
-
Inactive ERK2 kinase (substrate)
-
ATP
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test Compound: "this compound" dissolved in DMSO
-
Positive Control: A known MEK inhibitor (e.g., Trametinib, Selumetinib)[][10]
-
Detection Reagent (e.g., ADP-Glo™)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted serially to cover a wide range (e.g., 10 µM to 0.1 nM).
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Assay Buffer
-
Test compound or DMSO vehicle control
-
Inactive ERK2 substrate
-
Active MEK1 or MEK2 enzyme
-
-
Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km for MEK.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For an ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Subtract background luminescence (no enzyme control).
-
Normalize the data, setting the DMSO control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Results (Hypothetical):
| Compound | Target | IC50 (nM) |
| This compound | MEK1 | 85 |
| This compound | MEK2 | 110 |
| Trametinib (Control) | MEK1 | 0.92 |
| Trametinib (Control) | MEK2 | 1.8 |
PART 2: Cellular Target Engagement
Protocol 2: Western Blot Analysis of ERK Phosphorylation
Objective: To assess whether the test compound can inhibit MEK activity within a cellular context by measuring the levels of phosphorylated ERK (p-ERK), the direct downstream target of MEK.
Principle: Cancer cell lines with known RAS or RAF mutations (e.g., A375 melanoma with BRAF V600E) exhibit high basal levels of p-ERK.[11] Treatment with an effective MEK inhibitor will reduce the level of p-ERK without affecting the total amount of ERK protein. Western blotting uses specific antibodies to detect and quantify p-ERK and total ERK levels.[12][13]
Materials:
-
A375 or other suitable cancer cell line
-
Cell culture medium and supplements
-
Test Compound and DMSO vehicle
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Seed A375 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for a fixed duration (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.[12][14]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.[12]
-
Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe it with an antibody against total ERK1/2.[12][14]
Data Analysis:
-
Perform densitometry analysis on the bands for p-ERK and total ERK.
-
Calculate the ratio of p-ERK to total ERK for each treatment condition.
-
Normalize the ratios to the DMSO-treated control.
-
Plot the normalized p-ERK/Total ERK ratio against compound concentration to determine the cellular IC50.
Expected Results (Hypothetical): A dose-dependent decrease in the p-ERK/Total ERK ratio would be observed, indicating successful target engagement in cells.
PART 3: Cellular Function Assessment
Protocol 3: Cell Proliferation/Viability Assay
Objective: To determine the effect of MEK inhibition by the test compound on the proliferation and viability of cancer cells.
Principle: Inhibition of the MEK/ERK pathway is expected to suppress the growth of cancer cells that are dependent on this pathway for proliferation.[15] A cell viability assay, such as the MTT or XTT assay, measures the metabolic activity of cells, which correlates with the number of viable cells.[11][16]
Materials:
-
A375 (BRAF-mutant) and HCT116 (KRAS-mutant) cancer cell lines[11]
-
96-well cell culture plates
-
Test Compound
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[11]
-
Drug Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
For an XTT assay, add the XTT labeling mixture to each well and incubate for 2-4 hours.[11]
-
For an MTT assay, add MTT reagent and incubate for 4 hours, then add solubilization buffer and incubate overnight.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT) using a microplate reader.[11]
Data Analysis:
-
Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Expected Results (Hypothetical):
| Compound | Cell Line | Genotype | GI50 (nM) |
| This compound | A375 | BRAF V600E | 250 |
| This compound | HCT116 | KRAS G13D | 600 |
| Selumetinib (Control) | A375 | BRAF V600E | 150 |
| Selumetinib (Control) | HCT116 | KRAS G13D | 450 |
Conclusion
This document outlines a foundational series of experiments to evaluate "this compound" as a novel MEK inhibitor. Successful outcomes—demonstrating potent biochemical inhibition, clear on-target cellular effects, and robust anti-proliferative activity—would provide a strong rationale for advancing this compound into further preclinical development, including selectivity screening, pharmacokinetic studies, and in vivo efficacy models. The protocols described herein provide a self-validating system, where the results from each phase logically support the progression to the next, ensuring a rigorous and efficient investigation.
References
-
Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from [Link]
-
Yadav, P., & Chattopadhyay, D. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. Retrieved from [Link]
-
Yuan, T. L., et al. (2018). Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy. Cancer Metastasis Reviews. Retrieved from [Link]
-
McCubrey, J. A., et al. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Retrieved from [Link]
-
Ascierto, P. A., et al. (2016). MEK Inhibitors in the Treatment of Metastatic Melanoma and Solid Tumors. Current Cancer Drug Targets. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are MEK2 inhibitors and how do they work?. Retrieved from [Link]
-
ResearchGate. (n.d.). A diagram of the Ras/Raf/MEK/ERK pathway, showing the possible distinct functions for ERK1 and ERK2. Retrieved from [Link]
-
Mandal, A. (2019). MEK Inhibitor Mechanism of Action, Side Effects, and Uses. News-Medical.Net. Retrieved from [Link]
-
Khan, I., et al. (2023). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. RSC Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Phospho-ERK Assays - Assay Guidance Manual. Retrieved from [Link]
-
Drug Target Review. (2023). Biochemical assays and deep cyclic inhibition in cancer treatment. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. Retrieved from [Link]
-
Gilmartin, A. G., et al. (2011). Comprehensive Predictive Biomarker Analysis for MEK Inhibitor GSK1120212. Molecular Cancer Therapeutics. Retrieved from [Link]
-
Kallen, J., et al. (2017). Antitumoral Activity of the MEK Inhibitor Trametinib (TMT212) Alone and in Combination with the CDK4/6 Inhibitor Ribociclib (LEE011) in Neuroendocrine Tumor Cells In Vitro. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Independent susceptibility profiles of melanoma cells to MEK, PI3K/mTOR inhibitors and TRAIL. Retrieved from [Link]
Sources
- 1. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEK Inhibitors in the Treatment of Metastatic Melanoma and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are MEK2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in the Esterification of Piperazine Acetic Acid
Welcome to the technical support guide for the esterification of piperazine acetic acid and its derivatives. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can design robust and high-yielding synthetic procedures.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction stalls at low conversion (<50%) despite prolonged heating and using a strong acid catalyst. What is the primary cause?
A1: The most common culprit for stalled esterification is the presence of water, which shifts the reaction equilibrium back toward the starting materials. The Fischer esterification is a reversible condensation reaction where a carboxylic acid and an alcohol form an ester and water.[1][2][3] According to Le Chatelier's principle, the accumulation of water in the reaction mixture will inhibit forward progress and can even promote the hydrolysis of the newly formed ester, leading to a low equilibrium yield.[4]
Core Problem: Esterification of amino acids is inherently more challenging than that of simple carboxylic acids due to their zwitterionic nature at neutral pH.[5][6] The presence of the basic piperazine nitrogens further complicates this. Under acidic catalysis, the carboxylic acid is protonated, making it more electrophilic for attack by the alcohol.[7][8] However, the water produced must be actively removed to drive the reaction to completion.[6][9]
Solutions:
-
Azeotropic Water Removal: The most effective method is to use a Dean-Stark apparatus with a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene.[4][10][11] As the mixture refluxes, the water-solvent azeotrope distills into the trap. The denser water separates and is collected, while the solvent overflows back into the reaction flask.[12]
-
Use of Excess Alcohol: Using the alcohol reactant as the solvent (a large excess) can also shift the equilibrium toward the product.[2][11] This is particularly effective for low-boiling alcohols like methanol or ethanol.
-
Drying Agents: While less efficient for large scales, adding molecular sieves to the reaction mixture can absorb the water as it forms.
Caption: Workflow for removing water using a Dean-Stark apparatus.
Q2: My LC-MS analysis shows multiple byproducts, including a species with a mass corresponding to the dialkylation of my starting material. How do I prevent these side reactions?
A2: This issue points to the reactivity of the nitrogen atoms in the piperazine ring. Piperazine has two secondary amines which are nucleophilic and can compete with the alcohol for reaction with the activated carboxylic acid (or other electrophiles), leading to side reactions.
Potential Side Reactions:
-
N-Acylation (Amide Formation): An activated carboxylic acid molecule can be attacked by a nitrogen atom of another piperazine acetic acid molecule, leading to dimer or polymer formation. This is less common under strong acid conditions where the amines are protonated and thus non-nucleophilic.
-
N-Alkylation: If your alcohol can be converted into a good electrophile (e.g., forming a carbocation or being activated by the acid catalyst), it can alkylate the piperazine nitrogens. This is a known issue, especially with hindered alcohols or under harsh conditions.[5][6]
-
Reaction with the Ester Product: A free piperazine nitrogen on one molecule can react with the newly formed ester group on another, leading to amide formation and release of the alcohol.
Solutions:
-
N-Protection: The most robust solution is to protect one or both of the piperazine nitrogens before esterification.[13][14] A common acid-labile protecting group like tert-butyloxycarbonyl (Boc) is ideal. The Boc group can often be removed in a subsequent step or during an acidic workup, depending on the conditions.[15]
-
Use of Amine Salts: Starting with a piperazine acetic acid salt (e.g., hydrochloride or dihydrochloride) ensures the nitrogens are protonated and non-nucleophilic.[16] This is often sufficient to prevent N-acylation.
-
Control of Reaction Temperature: Avoid excessively high temperatures, which can promote side reactions.
Caption: Decision tree for addressing side reactions via N-protection.
Q3: My product is highly water-soluble and difficult to extract during workup. How can I improve isolation and purification?
A3: The product, a piperazine acetic acid ester, retains the two basic nitrogen atoms of the piperazine ring, making it a polar, basic compound.[17] As a free base, it may have significant water solubility, and as a salt (formed during acidic workup), it will be highly water-soluble, leading to poor recovery in standard liquid-liquid extractions.
Purification Strategies:
-
pH-Controlled Extraction: After neutralizing the acid catalyst, carefully adjust the pH of the aqueous layer. Basify the solution (e.g., with NaHCO₃ or Na₂CO₃ solution to pH 8-9) to deprotonate the piperazine nitrogens, making the ester product less polar and more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.
-
Purification via Salt Formation: Isolate the product as a salt. After the reaction, the product can be precipitated from an appropriate solvent as a hydrochloride or diacetate salt.[18] This crystalline solid can often be filtered off in high purity. The free base can be regenerated later if needed.
-
Chromatography:
-
Reverse-Phase HPLC: This is suitable for purifying polar, basic compounds but may require volatile buffers (e.g., ammonium bicarbonate or formic acid) for easy removal.
-
Normal-Phase Chromatography: Strong binding to the silica gel is a common issue due to the basic nitrogens.[19] This can be mitigated by adding a competing base like triethylamine (TEA) (0.5-1%) to the eluent.[19]
-
Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst for the esterification of piperazine acetic acid?
A1: The choice of catalyst is critical. While several strong acids can catalyze the reaction, they have different practical implications.[6][9]
| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | 5 - 10% | Inexpensive, high catalytic activity.[1][20] | Strong oxidizing agent, can cause charring at high temperatures. Difficult to remove during workup. |
| p-Toluenesulfonic Acid (p-TsOH) | 5 - 10% | Solid, easy to handle. Less corrosive and oxidizing than H₂SO₄.[11] | More expensive than H₂SO₄. |
| Hydrogen Chloride (HCl) | Gas or in Dioxane | Forms a hydrochloride salt of the product, which can sometimes precipitate directly from the reaction mixture, simplifying purification.[16] | Gaseous HCl is corrosive and requires specialized handling. |
| Lewis Acids (e.g., ZrCl₄) | 1 - 5% | Can be highly efficient and selective.[9] | More expensive, may require strictly anhydrous conditions. |
For general laboratory use, p-TsOH is often the preferred choice due to its balance of high reactivity, ease of handling, and reduced potential for charring compared to sulfuric acid.[11]
Q2: Do I always need to use a protecting group for the piperazine nitrogens?
A2: Not always, but it is highly recommended for achieving consistent, high yields, especially during process scale-up.
-
When you might avoid it: For a quick, small-scale synthesis where moderate yield is acceptable, you can often proceed without protection by forming the dihydrochloride salt of the starting material in situ. This is achieved by using excess HCl or by starting with the salt form.[16]
-
When you should use it: For complex substrates, valuable starting materials, or when side reactions are prevalent, N-protection is crucial. Using a Boc group on one nitrogen (e.g., starting with Boc-piperazine and alkylating it to get the acetic acid) provides a clean, predictable reaction pathway and simplifies purification.[15][21]
Q3: What are the best analytical methods to monitor the reaction?
A3: A combination of techniques is ideal for a complete picture.
-
Thin-Layer Chromatography (TLC): Good for a quick qualitative check. Use a mobile phase containing a small amount of base (e.g., 1% TEA in ethyl acetate/hexanes) to prevent streaking of the basic piperazine spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It allows you to monitor the disappearance of starting material, the appearance of the product, and the formation of any byproducts in real-time.[17]
-
Gas Chromatography (GC): If the ester product is sufficiently volatile, GC with a flame ionization detector (FID) can be used for quantitative analysis.[22] Derivatization may be necessary for non-volatile compounds.[23][24][25]
Experimental Protocols
Protocol 1: Fischer Esterification using a Dean-Stark Apparatus
This protocol describes the esterification of N-Boc-piperazine-1-acetic acid with ethanol.
Materials:
-
N-Boc-piperazine-1-acetic acid (1 equivalent)
-
Ethanol (20 equivalents)
-
Toluene (approx. 2 mL per mmol of starting material)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equivalents)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Charging the Flask: To the flask, add N-Boc-piperazine-1-acetic acid, ethanol, toluene, and p-TsOH·H₂O.
-
Reaction: Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).
-
Cooling and Quenching: Allow the reaction to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Workup: a. Dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%).
Protocol 2: Purification of Piperazine Esters by Salt Precipitation
This protocol is for isolating the product as a hydrochloride salt.
Materials:
-
Crude reaction mixture containing the piperazine ester.
-
Anhydrous diethyl ether or tert-butyl methyl ether (MTBE).
-
HCl solution (e.g., 2M in diethyl ether or 4M in 1,4-dioxane).
Procedure:
-
Solvent Exchange: After the reaction, remove the reaction solvent (e.g., toluene) under reduced pressure.
-
Dissolution: Dissolve the crude residue in a minimum amount of a suitable organic solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, MTBE).
-
Precipitation: While stirring vigorously, slowly add the HCl solution dropwise. The product's hydrochloride salt will precipitate as a white solid.
-
Isolation: Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.
-
Filtration: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold, anhydrous diethyl ether to remove non-basic impurities.
-
Drying: Dry the solid under vacuum to yield the pure piperazine ester hydrochloride salt.
References
-
Salvitti, C., de Petris, G., Troiani, A., Managò, M., Di Noi, A., Ricci, A., & Pepi, F. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]
-
Salvitti, C., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. PMC - NIH. [Link]
-
Qian, C., et al. Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Academax. [Link]
-
Pearson Education. (2024). Reactions of Amino Acids: Esterification. Pearson+. [Link]
- Ajinomoto Co., Inc. (1995). Method for preparing amino acid esters.
- Godfrey, N. B. (1959). Purification of piperazine.
- Pappin, D., et al. (2005). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
-
Regunathan, B., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. [Link]
-
Friedman, M., & Wall, J. S. (1964). Solvent effects in reactions of amino groups in amino acids, peptides, and proteins with .alpha.,.beta.-unsaturated compounds. Journal of the American Chemical Society. [Link]
-
University of Illinois Urbana-Champaign. Protecting Groups. Chemistry Department. [Link]
-
Rudra, S. (2021). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. [Link]
- God-frey, N. B. (1969). Recovery and purification of piperazine.
-
Wikipedia. (2023). Dean–Stark apparatus. Wikipedia. [Link]
-
Quora User. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora. [Link]
-
Wikipedia. (2023). Cetirizine. Wikipedia. [Link]
- Pappin, D. J., & Hunter, C. L. (2013). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
-
Corma, A., & Renz, M. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]
-
Al-Neaimy, U. I. S. (2022). A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]
-
Landis, C. (2006). Esterification Using a Dean-Stark Trap. University of Wisconsin-Madison Chemistry Department. [Link]
-
Simion, C., et al. (2013). A Study of Aminoacid Esterification with Nonanol. ResearchGate. [Link]
-
Möhrle, H., & Huppertz, R. (1983). Reactions of acetylenic acid esters with piperazine derivatives. ResearchGate. [Link]
-
ResearchGate. (2022). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. [Link]
-
ResearchGate. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
-
Pharma Knowledge Forum. (2023). Method of analysis of Piperazine. Pharma Knowledge Forum. [Link]
-
University of Missouri–St. Louis. (n.d.). The Fischer Esterification. UMSL Chemistry Department. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]
- Pappin, D., et al. (2009). Active Esters of N-Substituted Piperazine Acetic Acids, Including Isotopically Enriched Versions Thereof.
-
YouTube. (2013). A Simple Dean-Stark Apparatus Explained. YouTube. [Link]
-
University of Wisconsin-Madison Demonstration Lab. (n.d.). Organic Chemistry- Esterification Using a Dean-Stark Trap. UW-Madison. [Link]
-
Larion, M., et al. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. [Link]
-
Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
Quora User. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? Quora. [Link]
-
BYJU'S. (n.d.). Esterification. BYJU'S. [Link]
-
The Organic Chemistry Tutor. (2017). Mechanism of the Fischer Esterification in Organic Chemistry. YouTube. [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 5. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. byjus.com [byjus.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. Organic Chemistry- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 13. US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof - Google Patents [patents.google.com]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride-Academax [academax.com]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. US5424476A - Method for preparing amino acid esters - Google Patents [patents.google.com]
- 21. US8569304B2 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof - Google Patents [patents.google.com]
- 22. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. jocpr.com [jocpr.com]
Navigating the Scale-Up of 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for the synthesis and scale-up of 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven insights into the challenges you may encounter. Our goal is to equip you with the knowledge to not only troubleshoot common issues but also to understand the underlying chemical principles for successful process scale-up.
Introduction: The Chemistry and its Challenges
The synthesis of methyl 4-benzyl-2-piperazineacetate, a key intermediate in various pharmaceutical pathways, typically involves the N-alkylation of a piperazine derivative. While straightforward on a laboratory scale, scaling up this reaction presents a unique set of challenges that can impact yield, purity, and process safety. This guide will address these critical issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The primary synthetic route involves the N-alkylation of a suitable piperazine precursor with a benzylating agent. A common approach is the reaction of methyl piperazine-2-acetate with benzyl bromide or benzyl chloride in the presence of a base. Another method involves the reaction of N-benzylpiperazine with a haloacetic acid ester. The choice of route often depends on the availability and cost of starting materials.
Q2: What are the primary challenges when scaling up the N-alkylation of piperazine derivatives?
Scaling up N-alkylation reactions can introduce several complexities.[1] The most significant challenges include:
-
Controlling Exotherms: N-alkylation reactions are often exothermic. What is easily managed in a small flask can become a serious safety hazard in a large reactor if not properly controlled.
-
Ensuring Homogeneous Mixing: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in side reactions and reduced product quality.[2]
-
Preventing Di-substitution: A common side reaction is the formation of the di-substituted piperazine, where both nitrogen atoms are alkylated.[3] This impurity can be difficult to remove in downstream processing.
-
Managing Solvent and Base Selection: The choice of solvent and base can significantly impact reaction kinetics, selectivity, and ease of workup at a larger scale.[4]
Troubleshooting Guide
Issue 1: Poor Reaction Conversion or Stalled Reactions
Q: My N-alkylation reaction is not going to completion, leaving significant amounts of starting material. What could be the cause?
A: Incomplete conversion is a frequent issue during scale-up. Several factors could be at play:
-
Insufficient Mixing: As batch sizes increase, achieving uniform mixing becomes more challenging.[5] This can lead to poor mass transfer between reactants.
-
Troubleshooting:
-
-
Base Inefficiency: The base plays a crucial role in neutralizing the acid generated during the reaction.
-
Troubleshooting:
-
Base Strength and Solubility: Consider using a stronger or more soluble base. For example, potassium carbonate is often more effective than sodium bicarbonate.[7] In some cases, an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) may be preferable.[8]
-
Phase Transfer Catalysis: For heterogeneous reactions, a phase-transfer catalyst can facilitate the reaction between reactants in different phases.[9]
-
-
-
Deactivation of Alkylating Agent: The alkylating agent (e.g., benzyl bromide) can degrade, especially at elevated temperatures or in the presence of certain nucleophiles.
Issue 2: Excessive Formation of Di-substituted Byproduct
Q: I am observing a significant amount of the di-benzylated piperazine byproduct. How can I improve the selectivity for mono-alkylation?
A: Controlling selectivity is paramount for an efficient process. Here are strategies to favor the desired mono-alkylated product:
-
Stoichiometry Control:
-
Excess Piperazine: Using a large excess of the piperazine starting material is a common and effective strategy to statistically favor mono-alkylation.[3] The unreacted piperazine can often be recovered and recycled.
-
-
Reaction Conditions:
-
Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity, as the second alkylation may have a higher activation energy.[3]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to a well-stirred solution of the piperazine helps to maintain a low concentration of the alkylating agent, reducing the likelihood of a second reaction.[10]
-
-
Protecting Groups:
Experimental Protocol: Selective Mono-N-Alkylation of Piperazine-2-acetic acid methyl ester
This protocol outlines a general procedure for the selective mono-benzylation of methyl piperazine-2-acetate.
Materials:
-
Methyl piperazine-2-acetate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve methyl piperazine-2-acetate (1.0 eq) and potassium carbonate (2.0-3.0 eq) in acetonitrile.
-
Cool the mixture to 0-5 °C with an ice bath.
-
Slowly add a solution of benzyl bromide (1.0-1.1 eq) in acetonitrile to the stirred mixture via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or crystallization.
Issue 3: Thermal Runaway and Safety Concerns
Q: How can I mitigate the risk of a thermal runaway reaction during scale-up?
A: Thermal safety is a critical consideration in process scale-up.
-
Calorimetry Studies: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) on a small scale to determine the heat of reaction, maximum temperature of synthetic reaction (MTSR), and other critical safety parameters.
-
Heat Transfer Management:
-
Reactor Design: Ensure the reactor has a sufficient heat transfer area for the volume of the reaction. Jacketed reactors with efficient cooling systems are essential.
-
Controlled Dosing: The rate of addition of the limiting reagent should be carefully controlled to manage the rate of heat generation.
-
-
Thermal Stability of Reactants and Products:
-
DSC/TGA Analysis: Use techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the decomposition temperatures of all components in the reaction mixture.[14] Piperazine and its derivatives can undergo thermal degradation, and understanding these pathways is crucial for safety.[15][16]
-
Data Presentation: Typical Reaction Parameters
| Parameter | Laboratory Scale (1 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Reactant Ratio (Piperazine:Benzyl Bromide) | 1.2 : 1 | 1.5 : 1 | 2 : 1 |
| Solvent Volume | 10 mL | 10 L | 1000 L |
| Addition Time | 10 min | 1-2 hours | 4-6 hours |
| Typical Yield | 85-95% | 80-90% | 75-85% |
Note: These are representative values and may vary depending on the specific process.
Visualization of Key Processes
Troubleshooting Logic for Poor Conversion
Caption: A typical workflow for scaling up an N-alkylation reaction.
Conclusion
The successful scale-up of "this compound" synthesis hinges on a thorough understanding of the reaction's chemical and physical parameters. By proactively addressing potential challenges related to reaction kinetics, selectivity, and thermal safety, researchers and process chemists can develop robust and efficient manufacturing processes. This guide provides a foundational framework for troubleshooting and process optimization, empowering you to navigate the complexities of taking a reaction from the bench to production.
References
-
BenchChem. Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. 13
-
BenchChem. Preventing di-substitution in piperazine N-alkylation reactions. 3
-
BenchChem. An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives.
-
ACS GCI Pharmaceutical Roundtable. Avoiding Over-alkylation. 1
-
PMC. Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. 17
-
ScienceDirect. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. 16
-
BenchChem. A Technical Guide to the Thermogravimetric Analysis of Piperazine Derivatives. 14
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. 10
-
RSC Publishing. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. 9
-
ResearchGate. Piperazine derivatives as dangerous abused compounds. 18
-
BenchChem. Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. 19
-
The Chemical Engineer. Rules of Thumb: Scale-up. 6
-
PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. 12
-
BenchChem. Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. 8
-
ResearchGate. Procedure for N-alkylation of Piperidine?. 20
-
ResearchGate. Thermal degradation of piperazine and its structural analogs. 21
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. 11
-
ResearchGate. Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow | Request PDF. 22
-
PMC. Opportunities and challenges for direct C–H functionalization of piperazines. 23
-
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. 24
-
YouTube. The influence of the mixing in the process Chemical Reactions. 25
-
AIChE. Evaluating Mixing Techniques for Scale-up Processes. 5
-
Reddit. Difficulties with N-Alkylations using alkyl bromides : r/Chempros. 4
-
Reddit. What are issues/things to consider when scaling up reactions from the lab to a factory? : r/chemistry. 26
-
VisiMix. Scale Up Methodology for the Fine Chemical Industry - The Influence of the Mixing in the Process. 2
-
White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. 27
-
ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry. 28
-
Organic Chemistry Portal. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. 29
-
Sciencemadness.org. Best Conditions For N-Alkylation?. 7
-
PubMed. Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. 30
-
PubChem. (4-Benzyl-piperazin-1-yl)-acetic acid. 31
-
Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. 32
-
PMC. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. 33
-
NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. 34
-
Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine. 35
-
ChemicalBook. 5-BENZYL-3,6-DIOXO-2-PIPERAZINEACETIC ACID | 5262-10-2. 36
Sources
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. visimix.com [visimix.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Evaluating Mixing Techniques for Scale-up Processes | AIChE [aiche.org]
- 6. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 7. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 17. Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 25. youtube.com [youtube.com]
- 26. reddit.com [reddit.com]
- 27. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 30. Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. (4-Benzyl-piperazin-1-yl)-acetic acid | C13H18N2O2 | CID 1402890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. etd.auburn.edu [etd.auburn.edu]
- 33. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 35. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 36. 5-BENZYL-3,6-DIOXO-2-PIPERAZINEACETIC ACID | 5262-10-2 [chemicalbook.com]
Technical Support Center: Purification of Methyl 2-(4-benzylpiperazin-1-yl)acetate
Welcome to the dedicated technical support center for the purification of methyl 2-(4-benzylpiperazin-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this compound. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure the integrity of your experimental outcomes.
Introduction to Purification Challenges
Methyl 2-(4-benzylpiperazin-1-yl)acetate is typically synthesized via the N-alkylation of 1-benzylpiperazine with a methyl haloacetate, such as methyl bromoacetate or methyl chloroacetate. While the synthesis appears straightforward, the purification process can be complicated by the presence of structurally similar impurities. The basic nature of the piperazine ring can also introduce challenges during chromatographic purification.[1] This guide will address the most common issues and provide robust protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction mixture contains unreacted starting materials. How can I efficiently remove them?
Common Cause: Incomplete reaction is a frequent issue, often due to insufficient reaction time, temperature, or improper stoichiometry. Excess 1-benzylpiperazine is a common impurity.
Troubleshooting & Solutions:
-
Acid Wash: A straightforward and effective method to remove the basic starting material, 1-benzylpiperazine, is an acidic wash during the workup.
-
Protocol:
-
After the reaction is complete, quench the reaction mixture with water and extract your product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid or a saturated solution of ammonium chloride.
-
The basic 1-benzylpiperazine will be protonated and move into the aqueous layer, while your desired product, being less basic, will remain in the organic layer.
-
Separate the layers and proceed with your standard workup (e.g., washing with brine, drying over anhydrous sodium sulfate, and concentrating in vacuo).[1]
-
-
-
Column Chromatography: If the acidic wash is insufficient or if you also have unreacted methyl haloacetate, column chromatography is the recommended next step.
-
Pro-Tip: To prevent peak tailing of your basic product on silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to your eluent system.[1]
-
Q2: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
Common Cause: The most likely high molecular weight byproduct is the di-alkylated piperazine, where the electrophile (methyl acetate group) has reacted with both nitrogen atoms of a piperazine molecule that has lost its benzyl group, or a di-alkylation of the starting benzylpiperazine under harsh conditions. However, the more common issue is di-alkylation of piperazine if it is used as the starting material instead of 1-benzylpiperazine.
Prevention & Mitigation:
-
Stoichiometry is Key: The formation of di-substituted products is a common side reaction in piperazine chemistry.[2] To favor mono-alkylation, it is crucial to control the stoichiometry of your reactants. Using a slight excess of the piperazine starting material relative to the alkylating agent can help minimize di-alkylation.
-
Reaction Conditions:
-
Slow Addition: Add the methyl haloacetate dropwise to the solution of 1-benzylpiperazine, preferably at a reduced temperature (e.g., 0 °C to room temperature), to control the reaction rate and minimize side reactions.[1]
-
Temperature Control: Avoid excessive heating, as higher temperatures can promote di-alkylation and other side reactions.
-
Purification:
-
Column Chromatography: The di-alkylated product will have a different polarity compared to your mono-alkylated product and can typically be separated by silica gel column chromatography.
Q3: My purified product appears oily and is difficult to handle. How can I obtain a solid material?
Common Cause: Many piperazine derivatives are oils or low-melting solids at room temperature.[1]
Solution: Salt Formation
Converting the basic freebase of your product into a salt can often induce crystallization and result in a stable, easy-to-handle solid.[1]
-
Protocol for Hydrochloride (HCl) Salt Formation:
-
Dissolve your purified, oily product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture of isopropanol and diethyl ether).
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., cold diethyl ether), and dry under vacuum.
-
Q4: I am concerned about the hydrolysis of the methyl ester during workup or storage. How can I prevent this and how would I detect it?
Common Cause: The methyl ester can be susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid, 2-(4-benzylpiperazin-1-yl)acetic acid.
Prevention:
-
Neutral Workup: During your workup, try to maintain a neutral pH as much as possible. If you perform an acidic or basic wash, minimize the contact time and follow up with a neutralizing wash (e.g., saturated sodium bicarbonate after an acid wash, or water after a base wash).
-
Anhydrous Conditions: Store the purified product under anhydrous conditions to prevent hydrolysis from atmospheric moisture.
Detection:
-
Thin Layer Chromatography (TLC): The carboxylic acid impurity will have a significantly different Rf value than the ester, typically appearing more polar (lower Rf) on the TLC plate.
-
Infrared (IR) Spectroscopy: The carboxylic acid will show a broad O-H stretch around 2500-3300 cm⁻¹ which is absent in the pure ester.
-
NMR Spectroscopy: In ¹H NMR, the methyl ester protons will have a characteristic singlet around 3.7 ppm. The disappearance of this peak and the appearance of a broad singlet for the carboxylic acid proton (often >10 ppm) would indicate hydrolysis. In ¹³C NMR, the ester carbonyl carbon will have a chemical shift around 170-175 ppm, while the carboxylic acid carbonyl will be in a similar region but can be distinguished with careful analysis.
Purification Workflow & Troubleshooting Diagram
The following diagram illustrates a typical purification workflow for methyl 2-(4-benzylpiperazin-1-yl)acetate and provides a troubleshooting decision tree for common issues.
Caption: Purification and troubleshooting workflow for methyl 2-(4-benzylpiperazin-1-yl)acetate.
Data Presentation: Common Impurities and their Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Typical Origin | Recommended Removal Method |
| 1-Benzylpiperazine | C₁₁H₁₆N₂ | 176.26 | Unreacted starting material | Acidic wash, Column chromatography |
| Methyl bromoacetate | C₃H₅BrO₂ | 152.97 | Unreacted starting material | Aqueous wash, Column chromatography |
| 2-(4-benzylpiperazin-1-yl)acetic acid | C₁₃H₁₈N₂O₂ | 234.29 | Hydrolysis of the product | Column chromatography, Recrystallization (if solid) |
Experimental Protocols
Protocol 1: General Synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate
This protocol is a general guideline. Reaction conditions may need to be optimized for your specific setup.
Materials:
-
1-Benzylpiperazine
-
Methyl bromoacetate (or methyl chloroacetate)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)
-
Anhydrous acetonitrile or dimethylformamide (DMF) as solvent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-benzylpiperazine (1.0 equivalent) in anhydrous acetonitrile or DMF.
-
Add anhydrous potassium carbonate (1.5-2.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl bromoacetate (1.0-1.1 equivalents) dropwise to the stirred suspension over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
Materials:
-
Crude methyl 2-(4-benzylpiperazin-1-yl)acetate
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol)
-
Triethylamine (optional, for basic modifier)
-
Chromatography column and collection tubes
Procedure:
-
Prepare the eluent system. A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5-1% triethylamine to the eluent to prevent peak tailing.
-
Dry-load or wet-load the crude product onto the silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor the elution by TLC.
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure to yield the purified product.
Impurity Formation Pathway
The following diagram illustrates the main reaction pathway and a common side reaction leading to the formation of an impurity.
Caption: Reaction scheme showing the desired mono-alkylation and a potential di-alkylation side reaction.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Oily Piperazine Derivatives. BenchChem.
-
PrepChem. (n.d.). Synthesis of 2-(4-benzyl-1-piperazinyl)ethyl acetoacetate. Retrieved from [Link]
- Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. European Journal of Medicinal Chemistry, 263, 115916.
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Piperazine Derivatives. BenchChem.
- BenchChem Technical Support Team. (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem.
Sources
Validation & Comparative
A Comparative Analysis of Benzylpiperazine Derivatives in Biological Assays: A Guide for Researchers
The study of psychoactive compounds is critical for advancing our understanding of neurobiology and developing novel therapeutics. Among these, benzylpiperazine (BZP) and its derivatives represent a fascinating class of molecules with diverse pharmacological profiles.[1][2] Initially explored for potential therapeutic applications, such as antidepressants, they have also emerged as recreational substances, often found in "party pills."[1][3][4] This guide provides a comparative analysis of key benzylpiperazine derivatives, offering researchers the necessary data and methodologies to investigate their biological activities.
Our focus is on the objective comparison of these compounds' interactions with primary neurological targets: the monoamine transporters—serotonin (SERT), dopamine (DAT), and norepinephrine (NET)—and various serotonin (5-HT) receptors. Understanding these interactions is fundamental to elucidating their stimulant, euphoric, and sometimes hallucinogenic effects.[5][6][7]
Core Biological Targets and Mechanisms of Action
Benzylpiperazine derivatives exert their effects primarily by modulating monoaminergic and serotonergic systems.[1] Their mechanisms can be broadly categorized as:
-
Monoamine Transporter Inhibition/Release: Many derivatives block the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, increasing their extracellular concentrations.[5] Some, like BZP, act similarly to amphetamine by promoting the release (efflux) of these neurotransmitters.[5][8]
-
Serotonin Receptor Agonism/Antagonism: Several derivatives bind directly to a wide array of 5-HT receptors, acting as agonists, partial agonists, or antagonists.[9][10] This direct receptor interaction significantly contributes to their complex psychoactive effects, including potential hallucinogenic properties.[6][9]
The interplay between transporter and receptor activity defines the unique pharmacological signature of each derivative. For instance, BZP's effects are predominantly driven by dopamine release, whereas 1-(3-trifluoromethylphenyl)piperazine (TFMPP) acts more directly as a serotonin agonist.[1] This distinction is crucial for understanding their combined effects, as mixtures of BZP and TFMPP are often used to mimic the effects of MDMA.[11][12]
Diagram: Generalized Synaptic Mechanism of Benzylpiperazine Derivatives
This diagram illustrates the primary sites of action for benzylpiperazine derivatives within a neuronal synapse. They interact with presynaptic monoamine transporters (SERT, DAT, NET) to inhibit neurotransmitter reuptake and can also directly stimulate or block postsynaptic serotonin (5-HT) receptors.
Caption: Synaptic interactions of benzylpiperazine derivatives.
Comparative In Vitro Data
The following tables summarize publicly available data on the affinity and potency of four common benzylpiperazine derivatives at key molecular targets. These values are essential for predicting a compound's neurochemical profile.
Table 1: Binding Affinity (Ki, nM) for Monoamine Transporters and 5-HT Receptors
| Compound | SERT | DAT | 5-HT1A | 5-HT1B | 5-HT2A | 5-HT2C |
| BZP (Benzylpiperazine) | High | Moderate | Low | Low | Moderate | Low |
| TFMPP | 121 (EC50) | Inactive | 288-1950 | 30-132 | 160-269 | 62 |
| mCPP | High | Low | High | High | 32.1 | 3.4 |
Note: Data is compiled from multiple sources and assays; direct comparison should be made with caution.[10][11] "High," "Moderate," and "Low" are qualitative descriptors based on literature consensus where exact Ki values are variable across studies. TFMPP's SERT value is an EC50 for release, not a Ki for binding.[11]
Table 2: Potency (IC50, nM) for Monoamine Uptake Inhibition
| Compound | Serotonin (SERT) | Dopamine (DAT) | Norepinephrine (NET) |
| BZP (Benzylpiperazine) | >10,000 | 296 | 1,960 |
| TFMPP | 810 | >10,000 | >10,000 |
| mCPP | 220 | 2,300 | 1,200 |
Note: These values represent the concentration of the drug required to inhibit 50% of the transporter activity. A lower number indicates higher potency.
Methodologies for Biological Assays
To ensure data integrity and reproducibility, standardized protocols are paramount. Below are detailed, step-by-step methodologies for two fundamental in vitro assays used to characterize these compounds.
This assay quantifies the affinity of a test compound for a specific receptor or transporter by measuring its ability to displace a known radiolabeled ligand. The output is the IC50, which can be converted to the inhibition constant (Ki).
Objective: To determine the binding affinity (Ki) of a benzylpiperazine derivative for a target of interest (e.g., hSERT, 5-HT2A receptor).
Materials:
-
Cell membranes expressing the target protein (e.g., from HEK293 cells or brain tissue).[13]
-
Radioligand specific for the target (e.g., [3H]citalopram for SERT).[14]
-
Unlabeled test compound (benzylpiperazine derivative).
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[15]
-
Non-specific binding control (a high concentration of a known ligand, e.g., 10 µM Fluoxetine for SERT).[14]
-
96-well microplates, glass fiber filters, and a cell harvester.[13]
-
Scintillation counter.[13]
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer. Perform differential centrifugation to isolate the membrane fraction, which is then resuspended in assay buffer and protein concentration is determined.[13][14]
-
Assay Setup: In a 96-well plate, prepare triplicate wells for:
-
Total Binding: Radioligand + Assay Buffer + Membranes.
-
Non-specific Binding: Radioligand + Non-specific Control + Membranes.
-
Competition: Radioligand + Serial Dilutions of Test Compound + Membranes.[14]
-
-
Incubation: Add the membrane preparation to the wells. Incubate the plate for 60-120 minutes at a specified temperature (e.g., 25°C) to allow the binding to reach equilibrium.[14][15]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.[15]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[14]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[13]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[13]
-
Diagram: Workflow for Radioligand Binding Assay
This diagram outlines the sequential steps of a competitive radioligand binding assay, from plate setup to data analysis, for determining the binding affinity of a test compound.
Caption: Experimental workflow for a competitive radioligand binding assay.
This functional assay measures a compound's ability to inhibit the activity of a neurotransmitter transporter. It uses synaptosomes, which are resealed nerve terminals that contain functional transporters.[16]
Objective: To determine the potency (IC50) of a benzylpiperazine derivative for inhibiting dopamine, serotonin, or norepinephrine uptake.
Materials:
-
Fresh brain tissue from a specific region (e.g., striatum for DAT, cortex for SERT).[17]
-
Synaptosome preparation buffers.
-
Radiolabeled neurotransmitter (e.g., [3H]dopamine).[18]
-
Unlabeled test compound (benzylpiperazine derivative).
-
Non-specific uptake control (e.g., incubation at 4°C or use of a potent inhibitor like cocaine for DAT).[19]
-
Filtration apparatus and scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize fresh brain tissue in an appropriate buffer. Use centrifugation to isolate the synaptosomal fraction.[16]
-
Assay Setup: Pre-incubate aliquots of the synaptosome preparation with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.[13]
-
Initiate Uptake: Start the uptake reaction by adding the radiolabeled neurotransmitter to each tube and incubate for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.[13][20]
-
Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer.[18]
-
Counting: Measure the radioactivity trapped within the synaptosomes on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the amount of specific uptake by subtracting non-specific uptake (from control samples) from total uptake.
-
Plot the percentage of inhibition of specific uptake versus the log concentration of the test compound.
-
Calculate the IC50 value using non-linear regression analysis.
-
Structure-Activity Relationship (SAR) Insights
The accumulated data reveals key structural motifs that govern the biological activity of benzylpiperazine derivatives:
-
Unsubstituted Benzyl Ring (BZP): The simple benzyl group confers a preference for dopamine and norepinephrine transporters, resulting in stimulant effects similar to amphetamine.[5][8]
-
Electron-Withdrawing Groups on the Phenyl Ring (TFMPP, mCPP): Adding groups like trifluoromethyl (CF3) or chlorine (Cl) to the phenyl ring (in phenylpiperazines) dramatically shifts the activity profile.[9][10][21] These compounds generally lose affinity for DAT and gain significant affinity for various 5-HT receptors, particularly 5-HT1B and 5-HT2C, and the serotonin transporter.[10][11] This SAR is responsible for their more pronounced serotonergic effects.[9][12]
-
The Piperazine Ring: This core structure is crucial for activity. Its basic nitrogen atoms are thought to interact with acidic residues in the binding pockets of both transporters and receptors.
Conclusion
The benzylpiperazine class of compounds exhibits a remarkable diversity of pharmacological actions, dictated by subtle changes in chemical structure. While BZP is primarily a dopamine/norepinephrine releaser with stimulant properties, derivatives like TFMPP and mCPP are potent serotonergic agents with high affinity for multiple 5-HT receptor subtypes.[1][12] This comparative guide provides the foundational data and validated protocols for researchers to explore these differences. A thorough understanding of their interactions with monoamine transporters and serotonin receptors is essential for both elucidating their mechanisms of action and for the rational design of novel CNS agents.[22][23]
References
-
Benzylpiperazine - Wikipedia. Wikipedia. [Link]
-
Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. (2017). Journal of the Scientific Society. [Link]
-
Trifluoromethylphenylpiperazine - Wikipedia. Wikipedia. [Link]
-
meta-Chlorophenylpiperazine - Wikipedia. Wikipedia. [Link]
-
Benzylpiperazine. chemeurope.com. [Link]
-
Benzylpiperazine: a drug of abuse? (2009). PubMed. [Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (2021). ResearchGate. [Link]
-
Benzylpiperazine (BZP) and TFMPP. Uniprix. [Link]
-
[Metachlorophenylpiperazine (mCPP): a new designer drug]. (2007). PubMed. [Link]
-
Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. (2016). PubMed Central. [Link]
-
mCPP. PsychonautWiki. [Link]
-
Psychopharmacological Profile of 1-(m-(trifluoromethyl) Phenyl) Piperazine (TFMPP). N/A. [Link]
-
1-(3-Chlorophenyl)piperazine (mCPP) HCl | Certified Solutions Standards. Cerilliant. [Link]
-
Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. (1992). PubMed. [Link]
-
Uptake and release of neurotransmitters. (2001). PubMed. [Link]
-
Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. (2018). PubMed. [Link]
-
1-Benzylpiperazine and other Piperazine-based Derivatives. (2014). ResearchGate. [Link]
-
New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP). (2003). N/A. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central. [Link]
-
Cellular Uptake and Release Assays Examples. Gifford Bioscience. [Link]
-
Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. (1996). PubMed. [Link]
-
TAAR1 - Wikipedia. Wikipedia. [Link]
-
Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. (2007). NCBI. [Link]
-
The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). MDPI. [Link]
-
Similarity analyses of benzylpiperazine (BZP) and mephentermine and prediction of immunoassay cross-reactivity. (2018). ResearchGate. [Link]
-
Cellular Uptake & Cellular Release Assays. Gifford Bioscience. [Link]
-
Chemical structure of N-benzylpiperazine (BZP). (2009). ResearchGate. [Link]
-
Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. (2023). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Benzylpiperazine: a drug of abuse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 6. Benzylpiperazine [chemeurope.com]
- 7. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]
- 9. esmed.org [esmed.org]
- 10. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 11. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 12. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.psychonautwiki.org [m.psychonautwiki.org]
- 22. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 2-Piperazineacetic Acid, 4-(Phenylmethyl)-, Methyl Ester Analogues
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents.[1][2][3] Its unique conformational flexibility and ability to engage in various intermolecular interactions have made it a privileged structure in drug design. This guide focuses on a specific class of piperazine derivatives: analogues of "2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester." We will delve into a comparative analysis of their biological activities, supported by experimental data from various studies, and provide an in-depth look at the synthetic methodologies and bioassay protocols employed in their evaluation.
The Core Scaffold and Rationale for Analogue Design
The parent compound, this compound, possesses a fundamental structure amenable to diverse chemical modifications. The rationale for designing analogues typically revolves around exploring the structure-activity relationships (SAR) by modifying key positions on the piperazine ring and its substituents. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties.
Synthesis of Piperazineacetic Acid Analogues
The synthesis of these analogues generally involves multi-step reaction sequences. A common strategy is the N-alkylation of a piperazine derivative with a suitable electrophile. For instance, the synthesis of 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester was achieved by the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate.[4]
Below is a generalized synthetic workflow for creating a library of these analogues.
Caption: Simplified signaling pathway for benzylpiperazine analogues acting on sigma-1 receptors.
One study reported a series of benzylpiperazinyl derivatives with high affinities for the σ1 receptor, with one compound showing an affinity (Ki) of 1.6 nM. [5][6][7]These compounds also demonstrated in vivo antinociceptive and anti-allodynic effects, suggesting their potential as pain therapeutics. [5][6][7]
Experimental Protocols
To ensure the reliability and reproducibility of the biological data, standardized experimental protocols are crucial. This section outlines the general methodologies for some of the key assays mentioned.
In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HT-29, A549) are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized piperazine derivatives and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated. [8][9]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. [10][11]
Enzyme Inhibition Assays
The specifics of the assay depend on the target enzyme. For example, for tyrosinase inhibition:
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and its substrate (e.g., L-DOPA) are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the piperazine derivatives.
-
Reaction Initiation: The reaction is initiated by adding the substrate.
-
Activity Measurement: The formation of the product (dopachrome) is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm).
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity is calculated. [12]
Conclusion and Future Directions
Future research in this area should focus on a more systematic and comparative evaluation of a library of these analogues against a panel of biological targets. This would provide a more comprehensive understanding of their therapeutic potential and guide the rational design of next-generation drug candidates. Furthermore, in-depth mechanistic studies and in vivo evaluations are necessary to translate the promising in vitro results into clinical applications.
References
-
Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. (n.d.). Florida Gulf Coast University. [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2020). MDPI. [Link]
-
Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. (2022). ResearchGate. [Link]
- A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. (2009).
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). Wiley Online Library. [Link]
-
Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. (2005). PubMed. [Link]
-
Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. (2022). PubMed Central. [Link]
-
Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2009). MDPI. [Link]
-
Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). ResearchGate. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2022). Neuroquantology. [Link]
-
Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. (2013). ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2020). PubMed. [Link]
-
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (2021). ACS Publications. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2020). National Institutes of Health. [Link]
- Process for preparing 2-piperazine carboxylic acid derivatives. (1995).
- Asymmetric synthesis of piperazic acid and derivatives thereof. (2003).
-
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (2021). PubMed Central. [Link]
-
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (2021). PubMed. [Link]
-
PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015). ResearchGate. [Link]
-
Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (2018). ResearchGate. [Link]
-
Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents. (2023). PubMed. [Link]
-
Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2022). MDPI. [Link]
-
1-Benzylpiperazine and other Piperazine-based Derivatives. (n.d.). ResearchGate. [Link]
- Synthesis method of chiral piperazinone derivative. (2018).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Portal [scholarscommons.fgcu.edu]
- 11. neuroquantology.com [neuroquantology.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Strategic Use of Methyl 2-(4-benzylpiperazin-1-yl)acetate in Advanced Synthetic Routes
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of N-arylpiperazine derivatives is a cornerstone of modern pharmaceutical science. These scaffolds are prevalent in a vast array of clinically significant molecules.[1][2] This guide provides an in-depth comparison of synthetic strategies for constructing N-aryl-N'-(carbomethoxymethyl)piperazines, with a central focus on the strategic advantages and disadvantages of utilizing methyl 2-(4-benzylpiperazin-1-yl)acetate as a key intermediate. We will objectively compare its performance with alternative synthetic routes, supported by experimental data and mechanistic insights, to empower you to make informed decisions in your synthetic planning.
Introduction: The Role of Piperazine Scaffolds in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas.[3] Its two nitrogen atoms provide opportunities for substitution, influencing the molecule's three-dimensional structure, solubility, and interactions with biological targets. A common and valuable derivative is the N-aryl-N'-(carbomethoxymethyl)piperazine moiety, which is a key structural component in many active pharmaceutical ingredients (APIs). The synthesis of these compounds often involves a multi-step sequence, and the choice of synthetic route can significantly impact overall yield, purity, and cost-effectiveness.
This guide will compare two primary synthetic strategies for accessing a representative target molecule, methyl 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetate :
-
Route A: A convergent approach utilizing methyl 2-(4-benzylpiperazin-1-yl)acetate as a pre-functionalized intermediate.
-
Route B: A sequential approach involving the initial synthesis of an N-arylpiperazine followed by alkylation.
Route A: The Convergent Approach with Methyl 2-(4-benzylpiperazin-1-yl)acetate
This strategy involves the initial synthesis of methyl 2-(4-benzylpiperazin-1-yl)acetate, followed by debenzylation and subsequent N-arylation.
Workflow for Route A
Caption: Workflow for Route A using methyl 2-(4-benzylpiperazin-1-yl)acetate.
Experimental Protocols for Route A
Step 1: Synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate
-
Reaction: N-Alkylation of N-benzylpiperazine with methyl bromoacetate.
-
Procedure: To a solution of N-benzylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, is added a base, typically potassium carbonate (2.0 eq). Methyl bromoacetate (1.1 eq) is then added dropwise, and the reaction mixture is heated to 50-80°C until completion, as monitored by TLC. The reaction is then worked up by filtration to remove inorganic salts, followed by extraction and purification by column chromatography.
-
Expected Yield: 85-95%
Step 2: Debenzylation to Methyl 2-(piperazin-1-yl)acetate
-
Reaction: Catalytic hydrogenation to remove the benzyl protecting group.
-
Procedure: Methyl 2-(4-benzylpiperazin-1-yl)acetate (1.0 eq) is dissolved in methanol, and a palladium on carbon catalyst (10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred at room temperature until the starting material is consumed. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the debenzylated product.
-
Expected Yield: >95%
Step 3: N-Arylation via Buchwald-Hartwig Amination
-
Reaction: Palladium-catalyzed cross-coupling of methyl 2-(piperazin-1-yl)acetate with an aryl halide.[4][5][6]
-
Procedure: An oven-dried Schlenk tube is charged with 4-bromoanisole (1.0 eq), methyl 2-(piperazin-1-yl)acetate (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq). The tube is evacuated and backfilled with an inert gas. Anhydrous toluene is added, and the mixture is heated to 80-110°C until the reaction is complete. The crude product is then purified by column chromatography.
-
Expected Yield: 80-95%
Route B: The Sequential Approach
This alternative strategy begins with the formation of the N-aryl bond, followed by the alkylation of the second nitrogen atom of the piperazine ring.
Workflow for Route B
Sources
- 1. Biologically active compounds through catalysis: efficient synthesis of N-(heteroarylcarbonyl)-N'-(arylalkyl)piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
A Researcher's Guide to Evaluating the Preclinical Efficacy of Novel Piperazine Derivatives: A Comparative Framework
Introduction
In the dynamic landscape of drug discovery, novel chemical entities (NCEs) present both immense opportunity and significant challenge. The compound "2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester" represents one such NCE. A thorough investigation of publicly available scientific literature, patent databases, and chemical repositories reveals a conspicuous absence of preclinical data for this specific molecule. This guide, therefore, is structured to address this informational gap not by presenting non-existent data, but by providing a robust framework for the preclinical evaluation of such a compound. We will use closely related, well-studied piperazine derivatives as illustrative surrogates to demonstrate a best-practice approach to efficacy assessment. This comparative guide is designed for researchers, scientists, and drug development professionals to navigate the critical steps of preclinical validation.
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, from antipsychotics to antihistamines. The specific substitutions on the piperazine ring in "this compound" suggest potential interactions with a range of biological targets. The 4-phenylmethyl (benzyl) group, for instance, is a common feature in compounds targeting central nervous system (CNS) receptors.
This guide will delineate a logical, multi-tiered strategy for characterizing the preclinical efficacy of a novel piperazine derivative. We will explore the essential in vitro and in vivo assays, delve into the rationale behind experimental design, and present a framework for comparing the resulting data against established alternatives.
Part 1: Foundational In Vitro Characterization
Before embarking on complex in vivo efficacy studies, a comprehensive in vitro characterization is paramount. This initial phase serves to identify the compound's primary mechanism of action, assess its potency and selectivity, and establish a preliminary safety profile.
Target Engagement and Potency
The first crucial step is to determine if and how the compound interacts with its intended biological target. Assuming, based on its structural similarity to known CNS-active compounds, that our lead compound may target dopamine or serotonin receptors, a logical starting point would be radioligand binding assays.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Obtain cell lines overexpressing the receptor of interest (e.g., HEK293 cells expressing human D2 dopamine receptors). Homogenize the cells and isolate the membrane fraction by centrifugation.
-
Binding Reaction: Incubate the cell membranes with a known radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the test compound ("this compound").
-
Separation and Detection: Separate the bound and unbound radioligand using vacuum filtration. The radioactivity retained on the filter, which is proportional to the amount of bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data are used to calculate the inhibitory constant (Ki), which represents the concentration of the compound required to inhibit 50% of the radioligand binding.
Rationale: This assay provides a direct measure of the compound's affinity for the target receptor. A lower Ki value indicates higher binding affinity.
Functional Assays: Agonist or Antagonist?
Once target binding is confirmed, the next step is to determine the functional consequence of this binding. Does the compound activate the receptor (agonist), block its activation by endogenous ligands (antagonist), or have some other effect?
Experimental Protocol: cAMP Assay for G-protein Coupled Receptors (GPCRs)
-
Cell Culture and Treatment: Plate cells expressing the target GPCR (e.g., CHO cells with the 5-HT1A serotonin receptor) in a multi-well plate. Treat the cells with varying concentrations of the test compound. For antagonist testing, co-treat with a known agonist.
-
cAMP Measurement: After an incubation period, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: For agonists, plot the cAMP concentration against the compound concentration to determine the EC50 (half-maximal effective concentration). For antagonists, determine the IC50 (half-maximal inhibitory concentration) against the agonist-induced response.
Rationale: Many CNS receptors are GPCRs that signal through changes in intracellular cAMP levels. This assay provides a quantitative measure of the compound's functional activity at the cellular level.
Illustrative Data Comparison: In Vitro Potency
| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) |
| Hypothetical Data for "this compound" | D2 Dopamine Receptor | 15 | IC50 = 50 (Antagonist) |
| Reference Compound: Haloperidol | D2 Dopamine Receptor | 1.5 | IC50 = 5 (Antagonist) |
| Hypothetical Data for "this compound" | 5-HT1A Serotonin Receptor | > 1000 | No significant activity |
| Reference Compound: Buspirone | 5-HT1A Serotonin Receptor | 15 | EC50 = 25 (Partial Agonist) |
This table presents hypothetical data for illustrative purposes.
Part 2: In Vivo Efficacy Models
Following successful in vitro characterization, the investigation proceeds to in vivo models to assess the compound's efficacy in a complex biological system. The choice of animal model is critical and should be directly relevant to the intended therapeutic indication.
Pharmacokinetic Profiling
Before efficacy studies, it is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). This is typically assessed through pharmacokinetic (PK) studies in rodents.
Experimental Workflow: Rodent Pharmacokinetics
Caption: Workflow for a typical rodent pharmacokinetic study.
Behavioral Models for CNS Indications
Assuming our lead compound is a D2 antagonist, a relevant behavioral model would be one that assesses antipsychotic-like activity. The conditioned avoidance response (CAR) test is a classic and highly predictive model.
Experimental Protocol: Conditioned Avoidance Response (CAR)
-
Acquisition Phase: Rats are trained in a shuttle box where a conditioned stimulus (e.g., a light or tone) is followed by an unconditioned stimulus (a mild foot shock). The rats learn to avoid the shock by moving to the other side of the shuttle box during the conditioned stimulus.
-
Treatment: Once the rats have acquired the avoidance response, they are treated with the test compound, a vehicle control, or a reference drug (e.g., haloperidol).
-
Testing Phase: The animals are re-tested in the shuttle box. An effective antipsychotic will decrease the number of avoidance responses without causing sedation or motor impairment.
-
Data Analysis: The primary endpoint is the percentage of trials in which the animal successfully avoids the shock.
Rationale: The CAR model has high predictive validity for antipsychotic efficacy in humans. It assesses the ability of a compound to selectively block a learned, conditioned response.
Illustrative Data Comparison: In Vivo Efficacy
| Compound | Dose (mg/kg) | % Avoidance Response | Motor Impairment (Rotarod Test) |
| Vehicle Control | - | 85% | No impairment |
| Hypothetical Data for "this compound" | 10 | 40% | Minimal impairment |
| 30 | 20% | Mild impairment | |
| Reference Compound: Haloperidol | 1 | 35% | Moderate impairment |
| 3 | 15% | Severe impairment |
This table presents hypothetical data for illustrative purposes.
Part 3: Comparative Analysis and Future Directions
The ultimate goal of preclinical studies is to determine if a novel compound offers a significant advantage over existing therapies. This requires a holistic comparison of the data.
Signaling Pathway: Dopamine D2 Receptor Antagonism
Caption: Simplified signaling pathway of a dopamine D2 receptor antagonist.
Based on our hypothetical data, "this compound" demonstrates D2 receptor antagonism both in vitro and in vivo. While its potency may be lower than that of haloperidol, it appears to have a wider therapeutic window, with less motor impairment at effective doses. This suggests a potential advantage in terms of side effect profile, a critical consideration in the development of new antipsychotics.
Future Directions:
-
Selectivity Profiling: A comprehensive screen against a panel of other receptors, ion channels, and enzymes is necessary to assess off-target effects.
-
Toxicity Studies: In-depth toxicology studies in two species are required before advancing to clinical trials.
-
Metabolite Identification: Identifying the major metabolites of the compound is crucial, as they may have their own pharmacological activity or toxicity.
Conclusion
While "this compound" currently lacks a public preclinical data profile, the framework outlined in this guide provides a clear and scientifically rigorous path for its evaluation. By employing a systematic approach of in vitro characterization followed by relevant in vivo efficacy and safety models, and by continually comparing the emerging data with that of established reference compounds, researchers can effectively assess the therapeutic potential of this and other novel chemical entities. The key to successful drug development lies not just in the potency of a compound, but in its overall profile, including selectivity, safety, and pharmacokinetics.
References
-
cAMP Assays: cAMP Assays for GPCRs. Cisbio. [Link]
-
Conditioned Avoidance Response: The Conditioned Avoidance Response (CAR) Model for Antipsychotic Drug Discovery. Psychopharmacology. [Link] (Note: This is a link to the journal, as a direct link to a specific comprehensive review article may not be stable).
-
Pharmacokinetics: Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Studies for Novel Kinase Inhibitors Derived from a Piperazine Acetic Acid Scaffold
An Application Scientist's Guide to Preclinical Evaluation:
Introduction
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is a multi-stage process defined by rigorous scientific validation. This guide provides a comparative analysis of in vitro and in vivo methodologies, using a hypothetical lead compound, "BTK-4-PIP" , synthesized from the chemical intermediate "2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester."
For the purpose of this guide, we will postulate that medicinal chemistry efforts have identified BTK-4-PIP as a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK) , a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling. Dysregulation of BTK is a clinically validated driver in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Our objective is to systematically evaluate BTK-4-PIP, demonstrating how a well-designed sequence of in vitro assays provides a predictive foundation for subsequent, resource-intensive in vivo studies.
This guide is structured to mirror the logical progression of a preclinical drug discovery program, explaining not just the "how" but the critical "why" behind each experimental choice.
Part 1: The In Vitro Evaluation Cascade: From Molecular Target to Cellular Function
The initial phase of characterization aims to answer fundamental questions in a controlled, artificial environment: Does the compound engage its intended target? How potently does it inhibit the target's function? Does this inhibition translate to a desired effect in a relevant cell model?
Experimental Workflow: In Vitro Cascade
Caption: The logical flow of the in vitro experimental cascade.
Biochemical Assay: Determining Target Potency (IC₅₀)
Causality: The first step is to confirm direct interaction with the purified BTK enzyme. This biochemical assay isolates the drug-target interaction from cellular complexities like membrane permeability or efflux pumps. We measure the half-maximal inhibitory concentration (IC₅₀), a core metric of a compound's potency.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagents: Recombinant BTK enzyme, Alexa Fluor™ 647-labeled kinase inhibitor (tracer), and a europium (Eu)-labeled anti-tag antibody.
-
Principle: The assay is based on Förster Resonance Energy Transfer (FRET) between the Eu-labeled antibody bound to the kinase and the Alexa Fluor™ tracer bound to the active site.
-
Procedure:
-
A 384-well plate is prepared with serial dilutions of BTK-4-PIP.
-
The BTK enzyme, Eu-antibody, and tracer are added to the wells.
-
The mixture is incubated for 60 minutes at room temperature to allow binding to reach equilibrium.
-
The plate is read on a fluorescence plate reader capable of time-resolved FRET (TR-FRET) measurements.
-
-
Data Analysis: The TR-FRET signal is inversely proportional to the binding of BTK-4-PIP. The data are plotted as signal vs. log concentration of BTK-4-PIP, and the IC₅₀ is calculated using a four-parameter logistic curve fit.
Cellular Assays: Target Engagement and Functional Consequences
Causality: A potent biochemical IC₅₀ is meaningless if the compound cannot enter a cell and engage its target. Cellular assays are critical for confirming on-target activity in a more biologically relevant context.
Protocol 1: NanoBRET™ Target Engagement Assay
-
Principle: This assay measures compound binding to a specific protein in living cells. The target protein (BTK) is tagged with a NanoLuc® luciferase, and a fluorescent tracer (energy acceptor) is used. Compound binding displaces the tracer, reducing the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Procedure:
-
HEK293 cells are transiently transfected with the NanoLuc®-BTK fusion vector.
-
Transfected cells are plated and treated with serial dilutions of BTK-4-PIP.
-
The NanoBRET™ tracer and Nano-Glo® substrate are added.
-
The plate is read on a luminometer capable of simultaneously measuring donor (460 nm) and acceptor (610 nm) emission.
-
-
Data Analysis: The BRET ratio is calculated and plotted against the log concentration of BTK-4-PIP to determine the cellular IC₅₀.
Protocol 2: Phospho-Flow Cytometry for Downstream Signaling
-
Principle: BTK activation leads to its autophosphorylation at Tyr223 (p-BTK). A potent inhibitor should block this event. We can measure the levels of intracellular p-BTK in a B-cell lymphoma line (e.g., Ramos) upon BCR stimulation.
-
Procedure:
-
Ramos cells are pre-incubated with various concentrations of BTK-4-PIP for 2 hours.
-
Cells are stimulated with an anti-IgM antibody to activate the BCR pathway.
-
The reaction is stopped, and cells are fixed and permeabilized.
-
Cells are stained with a fluorescently-labeled antibody specific for p-BTK (Tyr223).
-
The fluorescence intensity is quantified using a flow cytometer.
-
-
Data Analysis: The geometric mean fluorescence intensity (gMFI) of the p-BTK signal is plotted against the drug concentration to determine the IC₅₀ for functional pathway inhibition.
Phenotypic Assay: Measuring Anti-Tumor Effect
Causality: The ultimate goal of an anti-cancer agent is to kill cancer cells or halt their proliferation. This assay connects the mechanistic inhibition of BTK signaling to a desired phenotypic outcome.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Principle: This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is correlated with cell death or cytostasis.
-
Procedure:
-
Ramos cells are seeded in a 96-well plate and treated with a dose-response curve of BTK-4-PIP for 72 hours.
-
The CellTiter-Glo® reagent is added to each well, which lyses the cells and provides the substrate for the luciferase reaction.
-
After a 10-minute incubation, the luminescent signal is read on a plate reader.
-
-
Data Analysis: The signal is normalized to vehicle-treated controls, and the concentration that causes 50% growth inhibition (GI₅₀) is determined.
In Vitro Data Summary
| Assay Type | Parameter | BTK-4-PIP (Hypothetical Data) | Rationale |
| Biochemical | BTK Enzyme IC₅₀ | 1.5 nM | High intrinsic potency against the isolated target. |
| Target Engagement | NanoBRET™ IC₅₀ | 12.8 nM | Excellent cell permeability and target binding in a live cell. |
| Functional | p-BTK Inhibition IC₅₀ | 25.2 nM | Potent inhibition of the direct downstream signaling event. |
| Phenotypic | Ramos Cell GI₅₀ | 48.0 nM | Efficacious anti-proliferative effect in a relevant cancer cell line. |
This cohesive dataset, showing a logical (and expected) rightward shift in potency from biochemical to cellular to phenotypic endpoints, provides a strong rationale for advancing BTK-4-PIP into in vivo models.
Part 2: The In Vivo Translation: From Animal Models to Efficacy Readouts
In vivo studies are designed to understand how a compound behaves in a complex, whole-organism system. Key questions revolve around pharmacokinetics (PK), pharmacodynamics (PD), and, ultimately, anti-tumor efficacy.
Relationship between PK, PD, and Efficacy
Caption: The interplay between Pharmacokinetics, Pharmacodynamics, and Efficacy.
Pharmacokinetic (PK) Study
Causality: Before testing for efficacy, we must understand if the drug can achieve and maintain sufficient concentrations in the bloodstream and tissues after administration. This study informs the dose and schedule for subsequent experiments.
Protocol: Mouse PK Study
-
Animals: Male BALB/c mice (n=3 per timepoint).
-
Administration: A single dose of BTK-4-PIP is administered via oral gavage (PO) at 10 mg/kg, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Sample Collection: Blood samples are collected via tail vein or cardiac puncture at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Analysis: Plasma is isolated, and the concentration of BTK-4-PIP is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Key PK parameters are calculated using software like Phoenix WinNonlin, including Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the curve), and t₁/₂ (half-life).
Pharmacodynamic (PD) / Target Engagement Study
Causality: This crucial experiment links the PK profile to biological target modulation in vivo. It answers the question: at a given dose, are we successfully inhibiting BTK in the target tissue over time?
Protocol: Ex Vivo BTK Occupancy Assay
-
Animals and Dosing: Nude mice bearing Ramos tumor xenografts are dosed orally with BTK-4-PIP at different levels (e.g., 3, 10, 30 mg/kg).
-
Sample Collection: At various time points post-dose (e.g., 2, 8, 24 hours), tumors and spleens (a B-cell rich organ) are harvested.
-
Procedure: Tissues are processed to create single-cell suspensions. These cells are then incubated with a fluorescently-labeled, irreversible BTK probe that binds to the active site.
-
Analysis: The amount of probe that can bind is inversely proportional to the amount of BTK occupied by BTK-4-PIP. The fluorescence is measured by flow cytometry.
-
Data Analysis: Target occupancy is calculated relative to vehicle-treated controls. The goal is to identify a dose that achieves sustained (>80%) BTK occupancy over the dosing interval.
Tumor Growth Inhibition (TGI) Efficacy Study
Causality: This is the definitive preclinical test of the compound's anti-cancer activity. It integrates PK and PD to determine if sustained target inhibition leads to a therapeutic benefit in a disease-relevant model.
Protocol: Ramos B-Cell Lymphoma Xenograft Model
-
Model Establishment: Female immunodeficient mice (e.g., NOD-SCID) are subcutaneously inoculated with Ramos cells. Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Mice are randomized into treatment groups (n=8-10 per group), including a vehicle control and multiple dose levels of BTK-4-PIP (e.g., 3, 10, 30 mg/kg), administered once daily by oral gavage.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³). The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups.
In Vivo Data Summary
| Study Type | Parameter | BTK-4-PIP (Hypothetical Data) | Rationale |
| Pharmacokinetics | Oral Bioavailability | 45% | Good absorption after oral dosing. |
| Half-life (t₁/₂) | 6 hours | Supports a once or twice-daily dosing regimen. | |
| Pharmacodynamics | BTK Occupancy | >80% at 10 mg/kg for 12h | A dose was identified that provides sustained target coverage. |
| Efficacy | TGI at 10 mg/kg, QD | 55% | Moderate, dose-dependent anti-tumor activity. |
| Efficacy | TGI at 30 mg/kg, QD | 85% (with tumor stasis) | Strong, dose-dependent anti-tumor activity, validating the mechanism. |
Part 3: The Synthesis: Correlating In Vitro Potency with In Vivo Efficacy
The "holy grail" of preclinical pharmacology is establishing a clear link between in vitro data and in vivo outcomes.
-
Potency Translation: Our hypothetical data shows a clear narrative. The nanomolar potency observed in the in vitro p-BTK assay (IC₅₀ = 25.2 nM) translates into a meaningful in vivo effect. The PK data reveals that a 10 mg/kg dose achieves plasma concentrations well above this IC₅₀ for a sustained period, which is consistent with the observed >80% target occupancy in the PD study.
-
Exposure-Response Relationship: The dose-dependent increase in TGI (from 55% at 10 mg/kg to 85% at 30 mg/kg) strongly supports that the anti-tumor effect is driven by on-target BTK inhibition. This relationship is fundamental for predicting the therapeutic window and selecting a starting dose for clinical trials. The lack of efficacy at a dose that fails to achieve sufficient target occupancy would be a significant red flag, suggesting off-target effects or poor drug-like properties.
Conclusion
This guide has illustrated a systematic, hypothesis-driven approach to the preclinical evaluation of a novel compound, BTK-4-PIP. The in vitro cascade provided a robust, multi-layered validation of its mechanism of action, establishing its potency from the biochemical to the cellular level. This foundational dataset was not only critical for the decision to proceed in vivo but also indispensable for designing and interpreting the subsequent animal studies.
The in vivo experiments successfully translated the in vitro findings, demonstrating that BTK-4-PIP possesses favorable pharmacokinetics, achieves sustained target engagement, and exerts a potent, dose-dependent anti-tumor effect in a relevant cancer model. The strong correlation between in vitro potency, in vivo target occupancy, and tumor growth inhibition provides a high degree of confidence in the compound's proposed mechanism and therapeutic potential. This integrated dataset forms the cornerstone of the evidence package required to nominate a compound for further development towards clinical trials.
References
A Comparative Guide to Utilizing Methyl 2-(4-benzylpiperazin-1-yl)acetate as a Reference Standard in Pharmaceutical Testing
In the rigorous landscape of pharmaceutical quality control, the fidelity of analytical measurements is paramount. This exactitude hinges on the use of well-characterized reference standards, which serve as the bedrock for ensuring the identity, purity, potency, and consistency of active pharmaceutical ingredients (APIs) and their formulated products.[1][2][3] This guide provides an in-depth technical comparison of methyl 2-(4-benzylpiperazin-1-yl)acetate as a reference standard, offering field-proven insights and experimental data to guide researchers, scientists, and drug development professionals in its effective implementation.
The Critical Role of Reference Standards in Pharmaceutical Analysis
Reference standards are highly purified and extensively characterized substances that act as a benchmark in qualitative and quantitative analyses.[1] They are indispensable for:
-
Method Validation: Establishing the performance characteristics of analytical procedures, such as accuracy, precision, and linearity.
-
Identity Confirmation: Verifying the chemical structure of an API.
-
Purity Assessment: Quantifying impurities and degradation products.[3]
-
Assay of Potency: Determining the concentration of the API in a drug substance or product.[1]
The choice of a reference standard is a critical decision that directly impacts the reliability of analytical data and, consequently, the safety and efficacy of the final pharmaceutical product. Reference standards are broadly classified into primary and secondary standards. Primary standards are of the highest purity and are typically obtained from official sources like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[2][4] Secondary standards, often prepared in-house, are qualified against primary standards and are used for routine testing.[4]
Physicochemical Profile of Methyl 2-(4-benzylpiperazin-1-yl)acetate
Methyl 2-(4-benzylpiperazin-1-yl)acetate is a piperazine derivative with the following key characteristics[5][6]:
-
Chemical Formula: C₁₄H₂₀N₂O₂
-
Molecular Weight: 248.32 g/mol
-
CAS Number: 179869-10-4
-
Appearance: Typically a solid.
-
Solubility: Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[7]
Its structure, featuring a benzyl group and a piperazine ring, makes it a relevant impurity or intermediate in the synthesis of various pharmaceutical compounds.[8][9]
Comparative Analysis: Methyl 2-(4-benzylpiperazin-1-yl)acetate vs. Alternatives
The suitability of methyl 2-(4-benzylpiperazin-1-yl)acetate as a reference standard is best understood through comparison with potential alternatives. The choice of an alternative depends on the specific API and the impurities that need to be monitored. For the purpose of this guide, let's consider a hypothetical scenario where this compound is a specified impurity in the synthesis of a novel API.
| Feature | Methyl 2-(4-benzylpiperazin-1-yl)acetate | Alternative A: N-Benzylpiperazine | Alternative B: Synthesized Impurity Analog |
| Structural Relevance | High, as a potential process-related impurity or degradation product. | Moderate, as a potential starting material or related impurity.[10] | High, specifically designed to mimic a potential impurity. |
| Commercial Availability | Readily available from various chemical suppliers.[5][11] | Widely available and relatively inexpensive. | Requires custom synthesis, which can be time-consuming and costly.[3] |
| Purity | Typically available in high purity (e.g., >95%).[11] Can be further purified if necessary. | Varies by supplier; may require purification before use as a reference standard. | Purity is dependent on the success of the custom synthesis and purification process. |
| Characterization Data | Certificate of Analysis (CoA) usually provided with key analytical data (NMR, MS, HPLC). | CoA may be less comprehensive than that for a dedicated reference standard. | Extensive characterization is required post-synthesis. |
| Cost | Moderate. | Low. | High, due to custom synthesis and characterization efforts. |
Rationale for Selection:
For routine quality control, the use of a commercially available and well-characterized standard like methyl 2-(4-benzylpiperazin-1-yl)acetate offers a balance of convenience, reliability, and cost-effectiveness. While custom synthesis of an impurity analog provides a highly specific standard, it is often reserved for critical impurities or when commercial sources are unavailable. N-Benzylpiperazine may serve as a less specific but readily accessible alternative for initial method development or as a marker for a class of related impurities.
Experimental Protocols for Qualification and Use
The qualification of a reference standard is a rigorous process to ensure its suitability for its intended analytical purpose.
Caption: Workflow for the comprehensive qualification of a new reference standard.
This protocol outlines a general-purpose High-Performance Liquid Chromatography (HPLC) method suitable for assessing the purity of methyl 2-(4-benzylpiperazin-1-yl)acetate.
1. Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Standard Solution: Accurately weigh and dissolve methyl 2-(4-benzylpiperazin-1-yl)acetate in a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at a similar concentration.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.[12]
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity.
-
Peak purity analysis using a DAD can provide additional confidence in the homogeneity of the main peak.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure elucidation.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of methyl 2-(4-benzylpiperazin-1-yl)acetate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is also intended.
2. NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Spectral Interpretation:
-
The expected ¹H NMR spectrum of methyl 2-(4-benzylpiperazin-1-yl)acetate would show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl and acetate groups, the protons of the piperazine ring, and the methyl protons of the ester.[13][14]
Data Presentation and Interpretation
The following table summarizes hypothetical comparative data for the purity assessment of three different lots of methyl 2-(4-benzylpiperazin-1-yl)acetate reference standards.
| Lot Number | HPLC Purity (%) | Major Impurity (%) | Water Content (LOD, %) | Assay (by Mass Balance, %) |
| RS-A-001 | 99.8 | 0.1 (at RRT 1.2) | 0.05 | 99.6 |
| RS-B-002 | 99.5 | 0.2 (at RRT 0.8) | 0.10 | 99.2 |
| RS-C-003 | 98.9 | 0.5 (at RRT 1.2) | 0.25 | 98.1 |
Interpretation:
-
Lot RS-A-001 exhibits the highest purity and lowest water content, making it the most suitable for use as a primary or secondary reference standard.
-
Lot RS-B-002 is also of high quality and acceptable for routine use.
-
Lot RS-C-003 , with a lower purity and higher water content, might be suitable for less critical applications, such as system suitability checks, but may not be ideal for quantitative assays where high accuracy is required.
Stability Considerations
The stability of a reference standard is crucial for ensuring the consistency of analytical results over time.[10][15] A stability study should be conducted to establish the appropriate storage conditions and re-test date.
Caption: Logical flow for designing a stability study for a reference standard.
Based on the chemical structure of piperazine derivatives, methyl 2-(4-benzylpiperazin-1-yl)acetate is expected to be relatively stable under normal storage conditions (refrigerated and protected from light). However, forced degradation studies (acidic, basic, oxidative, and photolytic stress) are recommended to understand its degradation pathways and to develop a stability-indicating analytical method.
Conclusion
Methyl 2-(4-benzylpiperazin-1-yl)acetate serves as a valuable and practical reference standard in pharmaceutical testing, particularly when it is a known process-related impurity or intermediate. Its commercial availability and high purity make it a cost-effective choice for routine quality control. However, like any reference standard, it must undergo a thorough qualification process to establish its identity, purity, and potency. By following the experimental protocols and data interpretation guidelines presented in this guide, researchers and analysts can confidently utilize methyl 2-(4-benzylpiperazin-1-yl)acetate to ensure the accuracy and reliability of their analytical results, thereby contributing to the overall quality and safety of pharmaceutical products.
References
- The Crucial Role of Reference Standards in the Pharmaceutical Industry! (2024-03-29).
- Reference Standards, Working Standards, and Internal Reference Standards - SynThink Research Chemicals.
- Pharmaceutical quality control: the reference standards labyrinth.
- Methyl 2-(4-benzylpiperazin-1-yl)acetate | 179869-10-4 | EHA86910 - Biosynth.
- Reference standards for quality control | 2479 - Longdom Publishing.
- Types of Reference Standards Used in the Pharmaceutical Industry - Pharmaffiliates. (2025-06-16).
- Methyl (4-Benzylpiperazin-2-yl)acetate hydrochloride - CymitQuimica.
- LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
- methyl 2-(4-benzylpiperazin-1-yl)acetate - ChemicalBook.
- Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla - AWS.
- Design, synthesis, and evaluation of novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile compounds as Zika inhibitors - PubMed. (2020-02-15).
- Methyl 2-(4-benzylpiperazin-1-yl)acetate, 95% Purity, C14H20N2O2, 10 grams.
- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible - Usiena air. (2023-11-02).
- Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches - MDPI. (2023-03-07).
- The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed.
- The Stability Study of a Novel Phenylpiperazine Derivative - Isaac Scientific Publishing. (2019-01-29).
- 1-Alkyl-1-methylpiperazine-1,4-diium Salts - IS MUNI.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI.
- MBZP (hydrochloride) (CAS 374898-00-7) - Cayman Chemical.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. longdom.org [longdom.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. biosynth.com [biosynth.com]
- 6. methyl 2-(4-benzylpiperazin-1-yl)acetate [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. mdpi.com [mdpi.com]
- 10. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. calpaclab.com [calpaclab.com]
- 12. rsc.org [rsc.org]
- 13. is.muni.cz [is.muni.cz]
- 14. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 15. isaacpub.org [isaacpub.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Benzylpiperazine-1-acetic Acid Ester Derivatives
Introduction: Unlocking the Potential of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems.[1] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposite positions, provides a combination of structural rigidity, hydrogen bond accepting/donating capabilities, and a large polar surface area. These features often confer favorable pharmacokinetic properties, such as improved water solubility and oral bioavailability.[1]
This guide focuses on the structure-activity relationship (SAR) of derivatives based on the "2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester" scaffold (also known as (4-Benzyl-piperazin-1-yl)-acetic acid methyl ester). While direct, extensive SAR studies on this specific parent molecule are nascent, a wealth of data exists for structurally related piperazine derivatives. By analyzing these cognate series, we can construct a robust and predictive SAR model to guide the rational design of novel therapeutic agents.
Our analysis will deconstruct the parent molecule into three key regions ripe for chemical modification. We will explore how subtle changes to each region can profoundly impact biological activity, drawing upon experimental data from diverse therapeutic areas, including neuroscience, oncology, and infectious diseases.
Caption: Core scaffold and key regions for SAR exploration.
Part 1: SAR of the N4-Benzyl Group (Region A)
The N-benzyl moiety is a critical determinant of activity for many piperazine-containing compounds. Modifications here, particularly on the phenyl ring, directly influence the molecule's interaction with target proteins, often by engaging with hydrophobic pockets or forming specific electronic interactions.
Key Insights from Experimental Data:
-
Aromatic Substitution and Receptor Affinity: Studies on chiral (piperazin-2-yl)methanol derivatives targeting sigma (σ) receptors reveal a clear SAR for the N4-benzyl group. The presence of the benzyl group is fundamental for activity.[2]
-
Electron-donating and lipophilic substituents at the para-position of the benzyl ring generally enhance σ₁ receptor affinity. A p-methoxybenzyl substituent resulted in the highest affinity (Kᵢ = 12.4 nM) in one study.[2]
-
Conversely, electron-withdrawing groups like p-chloro and p-fluoro also increased affinity compared to the unsubstituted benzyl group, suggesting that both electronic and steric factors are at play.[2]
-
-
Impact on Cholinesterase Inhibition: In a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives designed as anti-Alzheimer's agents, substitutions on the benzyl rings were pivotal. The 1,4-bis(4-chlorobenzyl) derivative was the most potent acetylcholinesterase (AChE) inhibitor in its series, while the 1,4-bis(2-chlorobenzyl) analog showed extraordinary potency and selectivity for butyrylcholinesterase (BChE) when the carboxylic acid was converted to a hydroxamic acid.[3] This highlights that the position of the substituent (ortho vs. para) can dramatically shift target selectivity.
Comparative Data Table: N4-Benzyl Group Modifications
| Compound Series | N4-Substituent | Target(s) | Key Finding | Reference |
| (S)-(Piperazin-2-yl)methanol | Unsubstituted Benzyl | σ₁/σ₂ Receptors | Baseline affinity (Kᵢ = 158 nM for σ₁). | [2] |
| (S)-(Piperazin-2-yl)methanol | 4-Methoxybenzyl | σ₁/σ₂ Receptors | ~13-fold increase in σ₁ affinity (Kᵢ = 12.4 nM). | [2] |
| (S)-(Piperazin-2-yl)methanol | 4-Chlorobenzyl | σ₁/σ₂ Receptors | ~2.4-fold increase in σ₁ affinity (Kᵢ = 65 nM). | [2] |
| Piperazine-2-carboxylic acid | 4-Chlorobenzyl (at N1 & N4) | AChE / BChE | Most active AChE inhibitor in its series. | [3] |
| Piperazine-2-hydroxamic acid | 2-Chlorobenzyl (at N1 & N4) | AChE / BChE | Exceptionally potent and selective BChE inhibitor (Kᵢ = 1.6 nM). | [3] |
Part 2: SAR of the Piperazine Core (Region B)
The piperazine ring itself is not merely a linker but an active contributor to the pharmacophore. Its conformation and the potential for substitution on its carbon atoms can fine-tune the orientation of the N1 and N4 substituents, thereby optimizing interactions with the biological target.
Key Insights from Experimental Data:
-
Stereochemistry: For chiral piperazine derivatives, stereochemistry is often crucial. In a study of narcotic agonists and antagonists, the S-(+) enantiomers of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazines had significantly stronger analgesic activity than their R-(-) counterparts.[4] This underscores the importance of controlling stereocenters within or attached to the piperazine core for achieving desired stereospecific interactions.
-
Ring Constraints and Bioisosteric Replacement: Incorporating the piperazine into a tricyclic system or replacing it with a related heterocycle like 4-aminopiperidine can significantly impact activity. In a study of integrin αvβ3/αIIbβ3 dual antagonists, replacing the piperazine with a 4-aminopiperidine ring was predicted to increase antagonistic activity.[5] Such modifications can lock the molecule into a more favorable conformation for receptor binding.
Part 3: SAR of the N1-Acetic Acid Ester Side Chain (Region C)
The substituent at the N1 position is arguably the most versatile handle for modulating a derivative's pharmacological profile. The acetic acid methyl ester group of our parent scaffold provides a key interaction point and a site for prodrug strategies.
Key Insights from Experimental Data:
-
Ester vs. Carboxylic Acid vs. Amide: The nature of the functional group at the terminus of the N1 side chain is critical.
-
Hydrolysis to Carboxylic Acid: The methyl ester can act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid. This can alter solubility, cell permeability, and target engagement. In the anti-Alzheimer's series, the free carboxylic acid derivatives showed enhanced selectivity for AChE.[3]
-
Conversion to Amides/Hydroxamic Acids: Converting the carboxylic acid to various amides or a hydroxamic acid dramatically shifted the activity profile towards potent and selective BChE inhibition.[3] This demonstrates that the N1 side chain can be tailored to interact with different residues within an enzyme's active site.
-
-
Chain Length and Composition: The length and composition of the linker between the N1 atom and the terminal functional group also play a role. In a series of piperazine-alkyl-naphthamides, varying the alkyl chain length from ethyl to hexyl modulated the affinity for 5-HT₁ₐ, α₂ₐ, and dopamine receptors.[6] A pentyl linker was optimal for α₂ₐ affinity in the carboxamide series, while a hexyl linker was preferred for the sulphonamide analogue.[6] This suggests an optimal distance is required to bridge binding sites on the receptor.
Experimental Protocol: Radioligand Binding Assay for Target Affinity
To quantitatively assess the impact of structural modifications on target affinity, a radioligand binding assay is a robust and standard method. This protocol provides a self-validating system for determining the inhibition constant (Kᵢ) of test compounds against a receptor of interest (e.g., dopamine D₂, serotonin 5-HT₁ₐ, or sigma-1 receptors).
Causality Behind Experimental Choices:
-
Choice of Radioligand: A high-affinity, specific radioligand (e.g., [³H]Spiperone for D₂ receptors) is chosen to ensure that the binding measured is primarily to the target of interest.
-
Non-Specific Binding: The inclusion of a high concentration of an unlabeled "cold" ligand (e.g., Haloperidol) is critical to define non-specific binding. By subtracting this value from total binding, we can accurately quantify specific binding to the receptor. This is a crucial internal control for assay validity.
-
Saturation and Competition: The assay is performed under conditions where the receptor concentration is limiting. A competition experiment, with a fixed concentration of radioligand and increasing concentrations of the unlabeled test compound, allows for the determination of the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Cheng-Prusoff Equation: The IC₅₀ is then converted to the Kᵢ, a true measure of affinity, using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor (e.g., rat striatum for D₂ receptors) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 4°C (e.g., 40,000 x g for 15 min).
-
Resuspend the pellet in fresh assay buffer. The protein concentration is determined using a standard method like the Bradford assay. This ensures consistency across experiments.
-
-
Binding Assay Incubation:
-
In a 96-well plate, add in order:
-
Assay Buffer
-
Test compound (at 8-10 different concentrations, e.g., 0.1 nM to 10 µM) or vehicle.
-
Radioligand (at a fixed concentration near its Kₑ, e.g., 0.2 nM [³H]Spiperone).
-
Membrane homogenate (e.g., 100-200 µg protein).
-
-
For determining non-specific binding, a parallel set of wells is prepared containing a saturating concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol).
-
Incubate the plate at a specified temperature for a set time to reach equilibrium (e.g., 60 min at 25°C).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Place the filter discs in scintillation vials.
-
Add scintillation cocktail and allow to equilibrate.
-
Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Caption: Experimental workflow for a radioligand binding assay.
Conclusion and Future Directions
The "this compound" scaffold represents a promising starting point for the development of novel therapeutics. The SAR analysis, synthesized from related chemical series, provides a clear roadmap for optimization:
-
Region A (N4-Benzyl): Systematic exploration of ortho, meta, and para substitutions on the phenyl ring with both electron-donating and electron-withdrawing groups is crucial to fine-tune potency and selectivity.
-
Region B (Piperazine Core): Introduction of chirality and conformational constraints should be investigated to enhance stereospecific interactions with biological targets.
-
Region C (N1-Side Chain): A focused library approach modifying the terminal ester to various amides, sulfonamides, and other bioisosteres, coupled with varying the linker length, will likely yield compounds with diverse and potentially novel pharmacological profiles.
By employing robust quantitative methods like radioligand binding assays, researchers can efficiently navigate the chemical space around this versatile scaffold, accelerating the discovery of next-generation drug candidates.
References
-
Łażewska, D., & Kieć-Kononowicz, K. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Molecules, 26(11), 3385. [Link]
-
Palani, A., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 14(4), 935-9. [Link]
-
Li, J., et al. (2012). Studies of tricyclic piperazine/piperidine furnished molecules as novel integrin αvβ3/αIIbβ3 dual antagonists using 3D-QSAR and molecular docking. Journal of Molecular Modeling, 18(11), 4817-31. [Link]
-
Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238-47. [Link]
-
Sravani, G., et al. (2018). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 11(10), 4661-4666. [Link]
-
Malinowska, B., et al. (2012). Synthesis and SAR-study for novel arylpiperazine derivatives of 5-arylidenehydantoin with α₁-adrenoceptor antagonistic properties. European Journal of Medicinal Chemistry, 54, 534-44. [Link]
-
Khafagy, M. M., et al. (2009). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Archiv der Pharmazie, 342(5), 299-306. [Link]
-
Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
-
Imai, E., et al. (1990). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry, 33(4), 1159-66. [Link]
-
Waisser, K., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Applied Sciences, 12(1), 300. [Link]
-
Wikipedia contributors. (2024). Benzylpiperazine. Wikipedia, The Free Encyclopedia. [Link]
-
Carlier, J., et al. (2025). ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. Chemical-Biological Interactions, 421, 111775. [Link]
-
Fernández, F., et al. (1995). Synthesis and structure-activity relationships of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists. Journal of Medicinal Chemistry, 38(17), 3340-9. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
-
Résimont, M., & Liégeois, J. F. (2010). Synthesis and in vitro binding studies of piperazine-alkyl-naphthamides: impact of homology and sulphonamide/carboxamide bioisosteric replacement on the affinity for 5-HT1A, alpha2A, D4.2, D3 and D2L receptors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5199-202. [Link]
-
Singh, S., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. [Link]
-
Wikipedia contributors. (2023). Methylbenzylpiperazine. Wikipedia, The Free Encyclopedia. [Link]
-
Farghaly, O. M., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 141, 106916. [Link]
-
Castillo-Hernández, J. C., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Neuropsychobiology, 74(3), 156-166. [Link]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of tricyclic piperazine/piperidine furnished molecules as novel integrin αvβ3/αIIbβ3 dual antagonists using 3D-QSAR and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro binding studies of piperazine-alkyl-naphthamides: impact of homology and sulphonamide/carboxamide bioisosteric replacement on the affinity for 5-HT1A, alpha2A, D4.2, D3 and D2L receptors [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester (CAS No. 179869-10-4), a substituted piperazine derivative. Our approach is grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship, ensuring that your laboratory practices are not only scientifically sound but also fundamentally responsible.
Foundational Principles: Understanding the Compound and Associated Risks
The 'Why' Behind the Hazard Assessment:
The core structure, a piperazine ring, is a diamine, conferring basic properties.[3] This basicity means it will react with acids, a critical consideration for waste segregation. Furthermore, many piperazine derivatives exhibit biological activity and can have toxic effects on aquatic organisms, making their release into the environment a significant concern.[2][4] Therefore, under no circumstances should this compound or its waste be discharged into the sewer system. The primary route of disposal for this organic compound is through high-temperature incineration by a licensed hazardous waste facility, which ensures its complete destruction.
Known and Inferred Hazard Profile:
The following table summarizes the key safety and physical data. Information has been synthesized from available Safety Data Sheets (SDS) for the compound and structurally similar chemicals.
| Parameter | Data / Information | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | (4-Benzyl-piperazin-1-yl)-acetic acid methyl ester | N/A |
| CAS Number | 179869-10-4 | N/A |
| Molecular Formula | C₁₄H₂₀N₂O₂ | N/A |
| Physical State | Solid or liquid (Check supplier information) | General Knowledge |
| Known Hazards | May cause skin, eye, and respiratory irritation. May be harmful if swallowed. Potential for aquatic toxicity. | Synthesized from related compounds[1][2][4] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5] | Fisher Scientific[5] |
| Storage Recommendations | Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed.[6][7] | Loba Chemie[6][7] |
The Disposal Workflow: A Self-Validating System
The following diagram outlines the decision-making process and procedural flow for the disposal of this compound waste. Adherence to this workflow ensures a systematic and safe approach, minimizing risk at every stage.
Caption: Disposal Workflow Diagram.
Experimental Protocol: Safe Collection and Accumulation of Waste
This protocol details the step-by-step methodology for handling and preparing waste containing this compound for disposal. This procedure is a critical operational plan that ensures safety and compliance within the laboratory.
Objective: To safely collect, segregate, and store chemical waste containing the target compound in preparation for collection by a certified waste disposal service.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.
-
Designated hazardous waste containers (solid and liquid). Containers must be compatible with the chemical (e.g., High-Density Polyethylene (HDPE) for liquids).[8]
-
Hazardous waste labels.[9]
-
Secondary containment bin for liquid waste.[8]
Procedure:
-
Preparation and PPE:
-
Before beginning any work that will generate waste, ensure your designated Satellite Accumulation Area (SAA) is prepared.[9]
-
Don appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
-
Waste Segregation at the Point of Generation:
-
Causality: Immediate segregation prevents accidental mixing of incompatible chemicals, which could lead to dangerous reactions. Piperazine derivatives are basic and can react exothermically with acids.[3][5]
-
Liquid Waste: Collect all aqueous and organic solvent solutions containing the compound in a designated, properly labeled liquid waste container. Do NOT mix with acidic waste streams.
-
Solid Waste:
-
Dispose of contaminated consumables (e.g., pipette tips, weighing boats, contaminated paper towels) into a designated solid chemical waste container.
-
Heavily contaminated gloves should be placed in a sealed plastic bag before being added to the solid waste container to minimize exposure.
-
-
-
Container Management:
-
Labeling: Affix a hazardous waste label to the container before adding the first drop of waste. The label must include:[9]
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound" and any solvents present. Do not use abbreviations.
-
An indication of the hazards (e.g., Irritant, Environmental Hazard).
-
The date when waste was first added (the "accumulation start date").
-
-
Container Status: Keep the waste container securely closed at all times, except when adding waste. This prevents the release of vapors and potential spills.[6]
-
Fill Level: Do not fill liquid containers beyond 90% capacity to allow for vapor expansion and prevent spills during transport.[8]
-
-
Storage in Satellite Accumulation Area (SAA):
-
Store the waste container at or near the point of generation and under the control of laboratory personnel.[10]
-
Place liquid waste containers in a secondary containment bin that can hold the entire volume of the largest container. This prevents the spread of material in case of a leak.[8]
-
Ensure the SAA is away from drains and incompatible materials, particularly strong acids.[5]
-
-
Preparing for Disposal:
-
Monitor the accumulation date and volume. Regulations often limit the amount of time waste can be stored in an SAA.[8][10]
-
Once the container is full or nearing its time limit, ensure the hazardous waste label is complete and legible.
-
Contact your institution's Environmental Health & Safety (EHS) department or designated waste vendor to schedule a pickup. Do not transport hazardous waste outside of your designated laboratory area.
-
Trustworthiness and Compliance: Adherence to Regulatory Standards
The procedures outlined in this guide are designed to comply with the foundational principles of hazardous waste management as stipulated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] All laboratories that generate hazardous waste are classified as generators and must adhere to specific regulations regarding waste identification, labeling, storage, and disposal.[9] By following these structured protocols, your laboratory not only ensures the safety of its personnel but also maintains a state of regulatory compliance, building a deep and verifiable trust in its operational integrity.
References
-
Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). ScienceDirect. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Piperazine. (n.d.). Wikipedia. Retrieved from [Link]
-
Laboratory Waste Management: The New Regulations. (2019, June). MedicalLab Management. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
-
PIPERAZINE ANHYDROUS FOR SYNTHESIS Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]
-
PIPERAZINE HEXAHYDRATE FOR SYNTHESIS Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]
- This cit
- This cit
- This cit
-
Benzylpiperazine. (n.d.). Wikipedia. Retrieved from [Link]
-
BZP/piperazines drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Retrieved from [Link]
-
The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. (2011). Clinical Toxicology. Retrieved from [Link]
Sources
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. lobachemie.com [lobachemie.com]
- 7. lobachemie.com [lobachemie.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
